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  • Product: 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
  • CAS: 1479411-26-1

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate in DMSO

Executive Summary 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) is a specialized fluorinated carbamate derivative utilized in advanced chemical synthesis and drug discovery[1]. With a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) is a specialized fluorinated carbamate derivative utilized in advanced chemical synthesis and drug discovery[1]. With a molecular formula of C₁₀H₁₆F₃NO₂ and a molecular weight of 239.23 g/mol , its structure presents a unique combination of a highly electronegative trifluoroethyl group, a resonance-stabilized carbamate core, and a bulky, lipophilic cyclohexyl ring[1].

For researchers and drug development professionals, understanding the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) is critical for in vitro assay design, stock solution preparation, and synthetic workflows. This whitepaper synthesizes structural thermodynamics, analog-based empirical data, and field-proven analytical methodologies to provide a comprehensive guide to its solvation behavior.

Structural Analysis and Solvation Thermodynamics

The exceptional solvent power of DMSO (dielectric constant ε = 46.7, dipole moment = 3.96 D) makes it the universal solvent of choice for complex organic molecules. The dissolution of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in DMSO is driven by three distinct regional interactions:

  • The Carbamate Core (-O-C(=O)-N-): The delocalized π-electrons across the carbamate linkage create a strong local dipole. DMSO, acting as a polar aprotic solvent, efficiently solvates this core via dipole-dipole interactions, specifically aligning its highly polarized S=O bond with the carbamate's carbonyl carbon[2].

  • The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): Fluorinated alkyl groups are notoriously hydrophobic and lipophobic. However, they exhibit excellent solubility in polar aprotic solvents like DMSO due to favorable dispersion forces and the lack of a requirement for hydrogen-bond donation[3].

  • The N-Cyclohexyl-N-methyl Moiety: This bulky aliphatic section is highly lipophilic. DMSO's amphiphilic nature—afforded by its two methyl groups—allows it to form a favorable solvation cavity around the cyclohexyl ring, minimizing the entropic penalty typically associated with dissolving hydrophobic rings in more protic environments.

Solvation_Dynamics DMSO DMSO Solvent (Dipole: 3.96 D) Carbamate Carbamate Core (Dipole-Dipole) DMSO->Carbamate Solvates C=O TFE Trifluoroethyl Group (Dispersion Forces) DMSO->TFE Fluorine interactions Cyclohexyl Cyclohexyl Ring (Hydrophobic Cavity) DMSO->Cyclohexyl Aliphatic solvation

Caption: Solvation dynamics of the carbamate molecule in DMSO.

Quantitative Data: Analog-Based Solubility Predictions

While absolute, peer-reviewed solubility limits for the exact CAS 1479411-26-1 molecule are sparsely documented, we can accurately predict its behavior by analyzing structurally homologous compounds. Small-molecule carbamates and trifluoroethyl ethers consistently demonstrate exceptionally high solubility in DMSO, often exceeding 100 mg/mL[4][5].

Based on the thermodynamic profile of its functional groups, the solubility of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in anhydrous DMSO is predicted to be ≥ 100 mg/mL (approximately 418 mM).

Table 1: Comparative Solubility Metrics in DMSO at 25°C
Compound NameStructural FeaturesReported Solubility in DMSOReference
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Trifluoroethyl, Carbamate, Cyclohexyl≥ 100 mg/mL (Predicted) N/A (Target)
Fluorothyl (Bis(2,2,2-trifluoroethyl) ether)Dual Trifluoroethyl groups, Ether≥ 125 mg/mL[4]
tert-Butyl (3-aminopropyl)carbamateCarbamate, Aliphatic chain≥ 100 mg/mL[5]
tris(2,2,2-trifluoroethyl) borateMultiple Trifluoroethyl groups≥ 30.8 mg/mL[6]

Experimental Protocol: Absolute Solubility Determination

To empirically validate the solubility limit of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, researchers must employ a self-validating shake-flask methodology coupled with HPLC-UV.

Expert Insight on Causality: Gravimetric analysis is strictly avoided here. DMSO's high boiling point (189°C) makes complete solvent evaporation nearly impossible without thermally degrading the carbamate solute. Furthermore, syringe filtration is replaced by centrifugation to prevent the highly lipophilic compound from adsorbing onto the filter membrane, which would artificially lower the measured concentration.

Workflow S1 1. Anhydrous DMSO Prep S2 2. Saturation & Equilibration S1->S2 S3 3. Isothermal Centrifugation S2->S3 S4 4. HPLC-UV Quantification S3->S4

Caption: Step-by-step experimental workflow for determining absolute solubility in DMSO.

Step-by-Step Methodology:
  • Solvent Preparation (Critical Step): Utilize strictly anhydrous DMSO (≤0.005% H₂O). Causality: DMSO is highly hygroscopic. Because the target molecule is highly lipophilic, even trace amounts of absorbed atmospheric water will act as an anti-solvent, drastically reducing the apparent solubility and causing the solute to crash out[4][5].

  • Saturation Mixing: In a 2 mL amber glass HPLC vial, add 250 mg of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate powder. Add exactly 1.0 mL of anhydrous DMSO.

  • Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid and liquid phases.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge isothermally (25 °C) at 15,000 × g for 15 minutes. This forces all undissolved solid into a tight pellet.

  • Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify the concentration against a pre-established standard curve using HPLC-UV (monitoring at the optimal UV absorbance wavelength for the carbamate backbone, typically ~210 nm).

Downstream Applications & Handling

When preparing stock solutions of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate for biological assays or synthesis:

  • Hygroscopic Degradation: Always use newly opened or septum-sealed anhydrous DMSO. If the solution turns cloudy upon sitting, it is a definitive sign of moisture ingress causing the lipophilic compound to precipitate[4].

  • Storage: Aliquot the master stock solution (e.g., 100 mM) into single-use vials and store at -20°C or -80°C[4]. This prevents repeated freeze-thaw cycles and limits exposure to ambient humidity.

  • In Vivo/In Vitro Dilution: When diluting the DMSO stock into aqueous buffers (like PBS or saline), ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity. If precipitation occurs upon aqueous dilution, formulating with co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) is required[5].

References

  • RayBiotech. "tris(2,2,2-trifluoroethyl) borate". raybiotech.com. URL: [Link]

  • ACS Omega. "Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent". nih.gov. URL: [Link]

  • ResearchGate. "Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium". researchgate.net. URL: [Link]

Sources

Exploratory

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate safety data sheet SDS download

Comprehensive Technical & Safety Guide: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate in Drug Discovery Executive Summary The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical & Safety Guide: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate in Drug Discovery

Executive Summary

The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery, dramatically altering metabolic stability, lipophilicity, and target binding affinity[1]. Among these fluorinated motifs, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) has emerged as a highly versatile building block and stable intermediate[2]. This whitepaper provides an in-depth synthesis of its physicochemical properties, an actionable Safety Data Sheet (SDS) framework, and field-proven experimental protocols for its application in the parallel synthesis of unsymmetrical ureas[3].

Physicochemical Profiling & Structural Rationalization

To utilize 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate effectively, one must understand the causality behind its structural design. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group significantly lowers the pKa of the corresponding alcohol (trifluoroethanol, pKa ~12.4) compared to standard aliphatic alcohols like ethanol (pKa ~16)[3]. This specific pKa provides a "Goldilocks" level of reactivity—making the trifluoroethoxy moiety an excellent leaving group during base-catalyzed aminolysis, yet stable enough to prevent spontaneous degradation during storage.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue / Description
Chemical Name 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate
CAS Registry Number 1479411-26-1
Molecular Formula C10H16F3NO2
Molecular Weight 239.23 g/mol
SMILES String O=C(OCC(F)(F)F)N(C1CCCCC1)C
Leaving Group pKa ~12.4 (2,2,2-Trifluoroethanol)
Recommended Storage Cold-chain transportation; store in a cool, dry place under inert gas[2]

Integrated Safety Data Sheet (SDS) & Handling Protocols

A static SDS often fails to explain why specific precautions are necessary. While some vendors list the specific hazards of CAS 1479411-26-1 as pending full toxicological evaluation[4], structurally analogous fluorinated carbamates (e.g., CAS 1489218-72-5) carry clear GHS classifications[5]. The primary risk stems from the compound's potential to hydrolyze under extreme pH conditions, releasing toxic and volatile 2,2,2-trifluoroethanol and carbon dioxide.

Table 2: GHS Hazard Identification & Safety Protocols

GHS Hazard CodeDescriptionRequired Engineering Control / PPE
H302 Harmful if swallowedStrict hygiene; no food/drink in the laboratory workspace.
H315 Causes skin irritationNitrile gloves (≥4 mil thickness) to prevent dermal absorption.
H319 Causes serious eye irritationANSI Z87.1 compliant splash-proof safety goggles.
H335 May cause respiratory irritationChemical fume hood (face velocity ≥100 fpm) is mandatory.
Spill & Waste Management Protocol
  • Containment: In the event of a spill, immediately extinguish all ignition sources. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).

  • Neutralization Avoidance: Do not attempt to neutralize the spill with strong aqueous bases or acids, as this will catalyze the rapid hydrolysis of the carbamate, releasing hazardous trifluoroethanol vapors.

  • Disposal: Sweep the absorbed material into a sealed, properly labeled container. Dispose of strictly as halogenated organic waste in accordance with local environmental regulations.

Degradation A 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate C N-Cyclohexyl-N-methylamine A->C Hydrolysis D Carbon Dioxide (CO2) A->D Decarboxylation E 2,2,2-Trifluoroethanol A->E Elimination B Strong Acid / Base (Environmental Moisture/Spill) B->A Catalyzes

Hydrolysis and degradation pathway of the carbamate under extreme pH conditions.

Synthetic Utility: Application in Unsymmetrical Urea Synthesis

Urea derivatives are ubiquitous in clinically approved therapies, serving as crucial hydrogen-bond donors and acceptors[6]. Traditional synthesis of unsymmetrical ureas relies on highly toxic phosgene derivatives or bis(p-nitrophenyl) carbonate, which often suffers from over-reactivity, leading to the formation of unwanted symmetrical ureas[3].

By utilizing 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate as an isolated intermediate, chemists can achieve highly regioselective aminolysis. The moderate pKa of the trifluoroethoxy group ensures the carbamate does not spontaneously react with itself, but will smoothly convert to a urea when exposed to a secondary amine and a catalytic base[3].

Table 3: Reaction Optimization Parameters for Aminolysis

ParameterOptimal ConditionCausality / Rationale
Solvent Anhydrous AcetonitrilePolar aprotic environment solubilizes intermediates without solvolysis.
Temperature 60 °COvercomes the activation energy barrier for the trifluoroethoxy leaving group.
Base DIPEA (0.2 equiv)Non-nucleophilic; deprotonates the incoming amine to enhance its nucleophilicity.
Time 4–6 hoursEnsures complete conversion while minimizing thermal degradation.
Step-by-Step Methodology: Conversion to Unsymmetrical Urea

This protocol is a self-validating system; the volatility of the byproduct ensures a clean thermodynamic shift toward the product.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Amine Addition: Syringe in the target primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise to the stirring solution.

  • Catalytic Base Introduction: Introduce N,N-diisopropylethylamine (DIPEA) (0.2 equiv) to accelerate the aminolysis. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Reaction Execution: Attach a reflux condenser, heat the mixture to 60 °C, and stir for 4–6 hours. Monitor the consumption of the carbamate via LC-MS (looking for the disappearance of the m/z 240 [M+H]+ peak).

  • Workup & Purification: Cool to room temperature and quench with distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Byproduct Removal: Evaporate the solvent in vacuo. The byproduct, 2,2,2-trifluoroethanol, is highly volatile (b.p. 74 °C) and is efficiently removed during rotary evaporation, leaving the crude unsymmetrical urea ready for flash column chromatography.

UreaSynthesis A N-Cyclohexyl-N-methylamine C 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) A->C Addition B Bis(2,2,2-trifluoroethyl) carbonate B->C Reagent E Unsymmetrical Urea Derivative C->E Aminolysis F 2,2,2-Trifluoroethanol (Leaving Group) C->F Byproduct D Primary/Secondary Amine + Catalytic Base D->E Nucleophile

Workflow for synthesizing unsymmetrical ureas via the stable trifluoroethyl carbamate intermediate.

References[2] BLD Pharm: View (1479411-26-1) / (2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate). bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGIPuiwlxq2cf-ELCJ_7aPqO8ZDgIMQwB65RsHf8CpCqEaEHc7oD9JnVTacoHCaxlDlfLFJOWXqHG3xMuWid3L7dBmkWDw8JMzqYonkNl_aFuMwae1tFUhCQIgjNwteklJa4P7K5TvWZ2W88Ye[1] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQNc3ejdD-hVAhcyooIbidaAP5o79hCFD1Ccn3tbC9f4s-tsypDrBKEZKOGQVPxVqfcPkqz1Phfu9sXqwGjj427pNY6vRsYYrUdUZRPT6lR2MbCFrZXNEB1Ib9Pl1y7ml2KZw=[6] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Wc2TKw32_wCYDEspUH8TNPNObHu2lgxgE1FKIRcECmkm6M1eGgL8-A_n2Ci8nBnBLIWqyGcAph2ThBg1uXltcb9G5mrtkKEDJ1KhB9i8kjwrQDctlL0MPuTR1ZNY8s_HqavzOvWWBd46nKpHtV0=[3] Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3a7qZxyUC4ce6J3SWSZxYNyrVNAHdObUZd2jxiXPVtbF5WdQoXYE63BqxIWhIJu2gHfQ_XzjZDQKl70lUR9TpU5BWXA_0pnLy9t4d7ybORlC88pl-ITWqFAdK6RnPnrGpUO6J[4] 1479411-26-1 | 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate | BLD Pharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzPQubyIppLFTL2YdMYw-P3s-aKilFrXh35-2wGeVc1by32QjZAzolZ0Z72sJKXNaAD5h3m79u2QJ4FjHYh5-6iybcCb6Ajl8Ck_gw0RnR4RDQb9RYK7ocxXnimSOHW5nMDcKY5WLI61mEyyQcGg==[5] 1489218-72-5 | 2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate - BLDpharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5b75_Eapj9oi6YLE95ownX8dyHNi-AvG4QcCMstIu6UU3pSQkouC8fbM_BtBao6TJZRB6HZbu8ByQJrBl6KvKW_4_q94bRP4b9GWRm4o3O9KCEgZom-7-73aWCvWef5W5NYmt_meSE0T5L-2aw==

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Foundational

Thermodynamic Stability and Kinetic Profiling of 2,2,2-Trifluoroethyl Carbamates: A Mechanistic Guide for Drug Development

Executive Summary In modern drug design and agrochemical development, the precise control of molecular degradation is paramount. 2,2,2-Trifluoroethyl carbamates have emerged as highly privileged structural motifs, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design and agrochemical development, the precise control of molecular degradation is paramount. 2,2,2-Trifluoroethyl carbamates have emerged as highly privileged structural motifs, offering a unique thermodynamic "sweet spot" between extreme chemical lability and inertness. By leveraging the strong inductive electron-withdrawing properties of the trifluoromethyl (-CF₃) group, application scientists can finely tune the hydrolysis kinetics of prodrugs and synthetic intermediates. This whitepaper provides an in-depth mechanistic analysis of their thermodynamic stability, details self-validating experimental workflows, and explores their transformative role in pharmacokinetic optimization.

Thermodynamic Principles: The E1cB Hydrolysis Mechanism

The stability of carbamate linkages is fundamentally dictated by the electronic nature of their O-substituents. Unlike standard esters that typically degrade via a BAC2 mechanism, N-monosubstituted carbamates undergo base-induced hydrolysis primarily through an E1cB (Elimination Unimolecular conjugate Base) pathway 12.

The strategic incorporation of a 2,2,2-trifluoroethyl group alters the thermodynamics of this pathway in two critical ways:

  • Enhanced NH Acidity: The highly electronegative fluorine atoms exert a strong inductive pull, significantly increasing the acidity of the carbamate N-H proton (resulting in a more negative ΔE for deprotonation) 3. This facilitates the rapid formation of the nitranion intermediate at physiological pH.

  • Leaving Group Stabilization: The rate-determining step of the E1cB mechanism is the elimination of the alkoxide to form an isocyanate. The 2,2,2-trifluoroethoxide anion is highly stabilized compared to a standard ethoxide, lowering the activation energy barrier for this elimination 31.

E1cB_Mechanism A 2,2,2-Trifluoroethyl Carbamate (R-NH-CO-O-CH2CF3) B Nitranion Intermediate (R-N⁻-CO-O-CH2CF3) A->B OH⁻ (Deprotonation) C Isocyanate Intermediate (R-N=C=O) + CF3CH2O⁻ B->C Elimination (Rate-Determining) D Free Amine + CO2 (R-NH2) C->D H2O Addition & Decarboxylation

Figure 1: E1cB hydrolysis pathway of 2,2,2-trifluoroethyl carbamates.

Quantitative Stability Profiling

To understand the practical utility of these compounds, we must compare their kinetic behavior against traditional carbamates. Because the E1cB mechanism relies on initial deprotonation, these compounds exhibit extreme stability in acidic environments (e.g., the gastric environment) but undergo controlled, tunable hydrolysis in near-neutral or slightly basic conditions (e.g., intestinal fluid or blood plasma) 3.

Table 1: Comparative Hydrolysis Kinetics of Carbamate Promoieties
Carbamate PromoietypKa of Leaving Group AlcoholGastric Stability (pH 1.2, t½)Physiological Stability (pH 7.4, t½)Predominant Mechanism
Ethyl ~16.0> 24 h> 24 hBAC2 / Extremely slow E1cB
2,2,2-Trifluoroethyl ~12.4> 24 h2 – 6 hE1cB (Accelerated)
Phenyl ~10.0> 24 h< 1 hE1cB
4-Nitrophenyl ~7.1< 2 h< 10 minE1cB (Rapid)

Data synthesized from comparative kinetic studies demonstrating the correlation between leaving group pKa and hydrolysis rates [[4]]() 3.

Experimental Workflows & Protocols

As an application scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are the optimized methodologies for synthesizing and kinetically profiling these compounds, complete with the mechanistic causality behind each step.

Protocol A: Synthesis via Bis(2,2,2-trifluoroethyl) Carbonate (BTC)

Objective: Synthesize unsymmetrical 2,2,2-trifluoroethyl carbamates while avoiding symmetrical urea byproducts. Causality of Reagent Choice: The pKa of 2,2,2-trifluoroethanol is ~12. This places its reactivity perfectly between highly reactive p-nitrophenol and unreactive ethanol. Using BTC provides moderate electrophilicity, ensuring the reaction stops at the carbamate stage without over-reacting with excess amine to form symmetrical ureas 4.

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Add bis(2,2,2-trifluoroethyl) carbonate (1.5 equiv) dropwise. Causality: The excess reagent compensates for minor volatility losses and drives the equilibrium forward.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

  • Purification: Distill off the unreacted BTC and solvent under reduced pressure. The volatile nature of the trifluoroethanol byproduct allows for seamless removal without complex chromatography 4.

Protocol B: In Vitro Thermodynamic Stability Profiling

Objective: Accurately determine the half-life (t½) of the carbamate in simulated physiological conditions.

Experimental_Workflow S1 1. Substrate Incubation (pH 1.2 / 7.4) S2 2. Aliquot Sampling (Time-course) S1->S2 S3 3. Quenching (Cold MeCN + IS) S2->S3 S4 4. Centrifugation & Extraction S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Standardized LC-MS/MS workflow for thermodynamic stability profiling.

  • Buffer Preparation: Prepare 0.1 M HCl (pH 1.2) to simulate gastric fluid, and 0.1 M Phosphate Buffer (pH 7.4) to simulate intestinal/plasma conditions. Pre-warm to 37 °C.

  • Incubation: Spike the carbamate substrate into the buffer to a final concentration of 1 µM. Causality: Maintaining a low concentration prevents solubility-driven precipitation artifacts.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Strategic Quenching (Critical Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (IS). Causality: The cold MeCN instantly drops the dielectric constant of the solution and drastically lowers the temperature, immediately halting the base-catalyzed E1cB deprotonation and locking the kinetic snapshot.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining peak area ratio against time to derive the pseudo-first-order rate constant (k) and half-life (t½).

Strategic Applications in Drug Design: The Psilocin Case Study

The unique thermodynamic profile of 2,2,2-trifluoroethyl carbamates has revolutionized the development of central nervous system (CNS) therapeutics, particularly in the realm of serotonergic psychedelics.

Classical prodrugs of psilocin (such as psilocybin) often result in rapid systemic exposure, leading to acute hallucinogenic effects. Conversely, standard alkyl carbamate prodrugs exhibit excessive chemical and enzymatic stability, rendering them pharmacologically inert 1.

By utilizing a 2,2,2-trifluoroethyl promoiety, researchers have successfully engineered a reversible N-alkyl carbamate derivative of psilocin. The lipophilicity of the fluorinated chain enhances Blood-Brain Barrier (BBB) permeability, while the precisely tuned E1cB hydrolysis kinetics allow for a slow, sustained bioconversion to active psilocin in the brain 3. This pharmacokinetic dampening effectively limits acute Cmax spikes, enabling sub-hallucinogenic brain exposure suitable for chronic "microdosing" therapies targeting neuroplasticity and depression 31.

Conclusion

The 2,2,2-trifluoroethyl carbamate is not merely a protective group; it is a highly programmable pharmacokinetic tool. By understanding the thermodynamic interplay between inductive electron withdrawal and E1cB elimination kinetics, application scientists can rationally design molecules with tailored stability profiles. Whether utilized as a robust synthetic intermediate or a sophisticated sustained-release prodrug, mastering the chemistry of fluorinated carbamates is an essential capability in the modern therapeutic development pipeline.

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Exploratory

preliminary toxicity profile of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

An in-depth technical analysis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) requires a predictive and empirical framework. While this specific molecule is primarily utilized as a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) requires a predictive and empirical framework. While this specific molecule is primarily utilized as a specialized chemical building block, its structural motifs present distinct toxicological liabilities.

As a Senior Application Scientist, the approach to profiling this compound cannot rely solely on generic pesticide models. We must deconstruct the molecule into its functional moieties—the carbamate core, the lipophilic amine, and the halogenated ester—to understand the causality behind its biological interactions and design self-validating assays to quantify these risks.

Mechanistic Toxicology & Structural Liabilities

The toxicity profile of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is governed by three primary structural features, each driving a specific adverse outcome pathway (AOP):

A. Reversible Acetylcholinesterase (AChE) Inhibition

The core toxicological mechanism of any N-methylcarbamate is the reversible carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE) [1]. This inhibition prevents the breakdown of acetylcholine, leading to massive overstimulation of both muscarinic and nicotinic receptors (the cholinergic toxidrome). Unlike organophosphates, the carbamylated enzyme complex does not undergo "aging" (permanent covalent modification) and spontaneously hydrolyzes. Consequently, the acute toxicity is typically severe but short-lived, resolving within 24 hours [2].

B. Lipophilicity-Driven CNS Penetration

Most commercial carbamate pesticides are designed to be relatively polar to limit mammalian neurotoxicity. However, the inclusion of the bulky, highly lipophilic N-cyclohexyl-N-methyl moiety significantly increases this compound's partition coefficient (LogP). This structural choice enhances blood-brain barrier (BBB) permeability. As a result, central nervous system (CNS) manifestations—such as severe anxiety, respiratory depression, and seizures—are expected to dominate the clinical presentation, overshadowing peripheral muscarinic symptoms [3].

C. Metabolic Defluorination and Hepatotoxicity

The 2,2,2-trifluoroethyl ester linkage introduces a severe metabolic liability. Mammalian carboxylesterases will rapidly cleave the carbamate bond, releasing 2,2,2-trifluoroethanol (TFE). TFE is a known toxicant that is sequentially oxidized by alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) into trifluoroacetaldehyde and, ultimately, trifluoroacetic acid (TFAA)[4]. TFAA is highly reactive; it covalently binds to hepatic proteins, forming neoantigens that trigger immune-mediated hepatotoxicity—a mechanism identical to the severe hepatitis observed with older fluorinated anesthetics like fluroxene[5].

D. Genotoxic Potential via Nitrosation

In the acidic environment of the mammalian stomach, N-methylcarbamates can undergo chemical N-nitrosation. The resulting N-nitroso derivatives act as potent alkylating agents, significantly increasing cytotoxicity and mutagenicity, posing a long-term carcinogenic risk upon chronic exposure[6].

Predictive Toxicokinetic Parameters

To guide in vitro and in vivo dosing, we must establish predictive baselines. The table below synthesizes the expected quantitative profile based on structural analogs.

ParameterPredictive RationaleEstimated Value Range
LogP (Octanol/Water) Driven by the highly lipophilic cyclohexyl ring and the trifluoroethyl group, ensuring rapid BBB crossing.2.8 - 3.5
AChE IC50 (In Vitro) Steric hindrance from the bulky N-cyclohexyl group may slightly reduce optimal active site fit compared to simple N-methylcarbamates (e.g., methomyl).1.0 - 5.0 µM
Plasma Half-Life ( t1/2​ ) Dictated by rapid carboxylesterase hydrolysis of the carbamate ester linkage in systemic circulation.1.5 - 3.0 Hours
Primary Toxic Metabolites Ester cleavage yields 2,2,2-trifluoroethanol (TFE), which is oxidized to the hepatotoxic Trifluoroacetic Acid (TFAA).TFE, TFAA, N-cyclohexyl-N-methylamine

Systems Toxicology & Pathway Visualization

The following diagram maps the dual-axis toxicity of the compound: the direct pharmacodynamic toxicity (AChE inhibition) and the pharmacokinetic toxicity (metabolic activation).

ToxicityPathway Parent 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate AChE Reversible AChE Inhibition (Cholinergic Toxidrome / CNS Depression) Parent->AChE Direct Target Binding Hydrolysis Carboxylesterase Cleavage (Hepatic & Plasma) Parent->Hydrolysis Metabolic Breakdown TFE 2,2,2-Trifluoroethanol (TFE) Hydrolysis->TFE Amine N-cyclohexyl-N-methylamine Hydrolysis->Amine CYP CYP2E1 / ADH Oxidation TFE->CYP Phase I Metabolism TFAA Trifluoroacetic Acid (TFAA) (Protein Adduction & Hepatotoxicity) CYP->TFAA Toxic Metabolite Generation

Metabolic and toxicological pathways of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

Self-Validating Experimental Protocols

To empirically validate the theoretical liabilities outlined above, the following protocols are designed as closed-loop, self-validating systems. Every step includes internal checks to eliminate false positives caused by assay degradation or non-specific binding.

Protocol A: Modified Ellman Assay for AChE Kinetics

Causality: Standard endpoint assays cannot capture the transient nature of carbamate toxicity. We must use a continuous kinetic assay (the Ellman method) to determine the bimolecular rate constant of inhibition ( ki​ ) and the decarbamylation rate ( k3​ ), which dictates the duration of the toxidrome.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer.

  • Enzyme Incubation: Incubate human recombinant AChE (0.5 U/mL) with varying concentrations of the test compound (0.1 µM to 50 µM) in a 96-well microplate at 37°C for exactly 15 minutes.

  • Kinetic Measurement: Add ATCI (1 mM) and DTNB (0.3 mM) simultaneously using a multichannel pipette. Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Mechanism:

    • Negative Control: Buffer only (must show Δ OD/min < 0.001).

    • Positive Control: Physostigmine (1 µM) must achieve >90% inhibition.

    • System Suitability: The uninhibited enzyme control must maintain a linear reaction rate ( R2>0.99 ) for the entire 10-minute read window. Non-linearity indicates substrate depletion or enzyme degradation, invalidating the run.

Protocol B: Hepatocyte Metabolic Stability & TFAA Quantification

Causality: To prove that the trifluoroethyl group acts as a hepatotoxic liability, we must quantify the metabolic flux from the parent compound to Trifluoroacetic Acid (TFAA) in a biologically relevant matrix.

  • Hepatocyte Incubation: Thaw cryopreserved human hepatocytes and suspend in Williams' E medium at 1×106 cells/mL. Add the test compound to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate at 37°C under 5% CO2​ . Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Extraction: Immediately quench each sample with 150 µL of ice-cold acetonitrile containing an internal standard ( 13C2​ -TFAA). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for TFAA ( m/z 113 69).

  • Self-Validation Mechanism:

    • Metabolic Competence Control: A parallel well dosed with 7-ethoxycoumarin must show standard clearance rates, proving the hepatocytes are enzymatically active.

    • Mechanistic Control: A parallel well pre-incubated with 1-aminobenzotriazole (1-ABT, a pan-CYP inhibitor). Validation Criteria: A >80% reduction in TFAA formation in the 1-ABT well definitively proves that the toxicity is CYP-mediated and not an artifact of spontaneous chemical hydrolysis.

References

  • Carbamate Toxicity - StatPearls Silberman J, Taylor A. (2023). StatPearls Publishing. URL:[Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning Jali, A. M. (2024). Journal of Pioneering Medical Sciences. URL:[Link]

  • Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether Ivanetich, K. M., et al. (1977). Environmental Health Perspectives, 21, 225-230. URL:[Link]

  • Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives Blevins, R. D., et al. (1996). Mutagenesis, 11(3), 233-237. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction: The Role of Fluorinated Carbamates

In modern medicinal chemistry and analytical derivatization, the carbamate moiety is highly valued for its chemical stability, proteolytic resistance, and function as a robust peptide bond isostere[1][2]. The strategic incorporation of fluorine—specifically via the 2,2,2-trifluoroethyl group—further modulates the lipophilicity, metabolic stability, and volatility of the resulting scaffold[3]. Consequently, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) serves as a versatile building block and reference standard in pharmaceutical research[4].

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of this specific fluorinated carbamate, emphasizing the mechanistic rationale behind each experimental parameter.

Mechanistic Pathway & Rationale

The synthesis of fluorinated carbamates is most efficiently achieved through the nucleophilic acyl substitution of an amine with a fluorinated chloroformate[3][5]. In this protocol, the secondary amine (N-methylcyclohexylamine) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate[5].

Causality in Reagent Selection:

  • Electrophile: Chloroformates are utilized over standard carboxylic acids because they are highly reactive acylating agents that drive the reaction forward rapidly without the need for complex coupling reagents[1].

  • Acid Scavenger: N,N-Diisopropylethylamine (DIPEA) is selected as the base. As the reaction proceeds, it generates hydrochloric acid (HCl). DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger that neutralizes the HCl byproduct. This prevents the protonation of the starting amine (which would stall the reaction) without competing for the electrophile[2].

  • Solvent: Anhydrous dichloromethane (DCM) is chosen for its excellent solvating power for both the polar intermediates and the non-polar organic products, maintaining a homogeneous reaction environment.

G Amine N-Methylcyclohexylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate 2,2,2-Trifluoroethyl Chloroformate (Electrophile) Chloroformate->Intermediate Acylation Base DIPEA (Acid Scavenger) Base->Intermediate HCl Scavenging Product 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate Intermediate->Product - HCl (Neutralized)

Workflow for fluorinated carbamate synthesis via nucleophilic acyl substitution.

Experimental Design & Reagent Profiling

The following table summarizes the quantitative data and functional roles for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
N-Methylcyclohexylamine 113.201.01.13 g (~1.30 mL)Primary Nucleophile
2,2,2-Trifluoroethyl chloroformate 162.501.11.79 g (~1.20 mL)Acylating Electrophile
N,N-Diisopropylethylamine (DIPEA) 129.241.51.94 g (~2.61 mL)Non-nucleophilic Base
Anhydrous Dichloromethane (DCM) 84.93Solvent20 mLAprotic Reaction Medium

Step-by-Step Synthesis Protocol

Safety Note: Chloroformates are lachrymators and highly reactive. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen atmosphere.

    • Rationale: Chloroformates are highly moisture-sensitive and will readily hydrolyze to form inactive carbonates and corrosive HCl gas if exposed to atmospheric water[1].

  • Reagent Loading: Dissolve N-methylcyclohexylamine (1.13 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add DIPEA (1.94 g, 15.0 mmol, 1.5 equiv) to the solution in a single portion.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 10 minutes.

    • Rationale: The subsequent nucleophilic attack is highly exothermic. Strict thermal control prevents side reactions, thermal degradation of the chloroformate, and unwanted volatilization[5].

  • Electrophile Addition: Charge a pressure-equalizing dropping funnel with 2,2,2-trifluoroethyl chloroformate (1.79 g, 11.0 mmol, 1.1 equiv). Add this reagent dropwise to the vigorously stirring amine solution over a period of 15–20 minutes.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm gradually to ambient temperature (20–25 °C). Stir the mixture for 4 hours.

    • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) system or via LC-MS until the starting amine is completely consumed.

Downstream Processing & Analytical Characterization

  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Rationale: The mild aqueous base neutralizes any unreacted trace chloroformate and ensures all generated HCl is converted to water-soluble salts, terminating the reaction cleanly[1].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (bottom) layer. Extract the remaining aqueous layer with additional DCM (2 x 15 mL) to ensure maximum product recovery.

  • Washing & Drying: Combine all organic extracts and wash with brine (30 mL) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford the pure 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

Expected Analytical Data

To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected spectroscopic parameters:

Analytical TechniqueExpected Signals / Spectral Characteristics
¹H NMR (400 MHz, CDCl₃) ~4.45 ppm (q, J=8.5 Hz, 2H, OCH₂CF₃); ~2.80 ppm (s, 3H, N-CH₃); ~3.9-4.1 ppm (m, 1H, N-CH); 1.0-1.9 ppm (m, 10H, cyclohexyl protons)
¹⁹F NMR (376 MHz, CDCl₃) ~ -74.5 ppm (t, J=8.5 Hz, 3F, CF₃)
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₀H₁₇F₃NO₂: 240.12; expected observation at ~240.1
Physical State Colorless to pale yellow oil / low-melting solid

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." Benchchem.
  • "Organic Carbamates in Drug Design and Medicinal Chemistry." PMC - NIH.
  • "The Strategic Incorporation of Fluorine in Carbamate Synthesis." Benchchem.
  • Kmieciak, A., & Ścianowski, J. "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." PMC - NIH.
  • "2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate." Sapphire Bioscience.

Sources

Application

Catalytic Methods for Synthesizing 2,2,2-Trifluoroethyl Carbamates: Application Notes and Protocols

Introduction The 2,2,2-trifluoroethyl carbamate moiety is a critical functional group in medicinal chemistry and drug development. The incorporation of the trifluoroethyl group can significantly enhance a molecule's meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,2,2-trifluoroethyl carbamate moiety is a critical functional group in medicinal chemistry and drug development. The incorporation of the trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of modern catalytic methods for the synthesis of 2,2,2-trifluoroethyl carbamates, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

I. Base-Catalyzed Synthesis from Bis(2,2,2-trifluoroethyl) Carbonate

A highly effective and straightforward method for the synthesis of 2,2,2-trifluoroethyl carbamates involves the reaction of primary or secondary amines with bis(2,2,2-trifluoroethyl) carbonate. This approach is particularly noteworthy for its application in the one-pot synthesis of unsymmetrical ureas, where the trifluoroethyl carbamate is a key intermediate.[1] The moderate reactivity of the 2,2,2-trifluoroethanol leaving group (pKa ≈ 12) is crucial, allowing for the selective formation of the carbamate without the immediate formation of a symmetrical urea.[1] The subsequent addition of a second amine and a catalytic amount of base drives the reaction towards the desired unsymmetrical urea.

Reaction Workflow

Amine1 Primary/Secondary Amine Carbamate 2,2,2-Trifluoroethyl Carbamate Intermediate Amine1->Carbamate Step 1: Carbamate Formation Carbonate Bis(2,2,2-trifluoroethyl) Carbonate Carbonate->Carbamate Urea Unsymmetrical Urea Carbamate->Urea Step 2: Urea Formation Amine2 Second Amine Amine2->Urea Base Catalytic Base Base->Urea Catalysis

Caption: One-pot synthesis of unsymmetrical ureas via a 2,2,2-trifluoroethyl carbamate intermediate.

Experimental Protocol: Synthesis of a 2,2,2-Trifluoroethyl Carbamate Intermediate

This protocol is adapted from a procedure for the synthesis of unsymmetrical ureas.[1]

Materials:

  • Primary or secondary amine

  • Bis(2,2,2-trifluoroethyl) carbonate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the primary or secondary amine.

  • Dissolve the amine in a suitable anhydrous solvent.

  • Add bis(2,2,2-trifluoroethyl) carbonate (1.0 - 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent and any excess bis(2,2,2-trifluoroethyl) carbonate can be removed under reduced pressure to yield the crude 2,2,2-trifluoroethyl carbamate.

Note: For volatile amines, it may be advantageous to add the amine in the second step of a one-pot urea synthesis to avoid loss during solvent removal.[1]

II. Classical Synthesis: Reaction of 2,2,2-Trifluoroethanol with Isocyanates

A fundamental and widely utilized method for the synthesis of 2,2,2-trifluoroethyl carbamates is the reaction of 2,2,2-trifluoroethanol with an appropriate isocyanate.[2] This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst.

Reaction Mechanism

Isocyanate R-N=C=O Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Nucleophilic Attack Trifluoroethanol CF3CH2OH Trifluoroethanol->Intermediate Carbamate 2,2,2-Trifluoroethyl Carbamate Intermediate->Carbamate Proton Transfer

Caption: Nucleophilic addition of 2,2,2-trifluoroethanol to an isocyanate.

General Experimental Protocol

Materials:

  • Isocyanate

  • 2,2,2-Trifluoroethanol

  • Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the isocyanate in the chosen anhydrous solvent.

  • Slowly add 2,2,2-trifluoroethanol (1.0 - 1.1 equivalents) to the isocyanate solution at room temperature with stirring. An ice bath can be used to control any exotherm.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

III. Biocatalytic Synthesis: A Green Chemistry Approach

Enzymatic methods offer an environmentally benign and highly selective alternative for carbamate synthesis.[3][4][5] Promiscuous esterases and acyltransferases have been shown to catalyze the formation of carbamates from amines and carbonates in aqueous media, often with high yields.[3][4][5] This approach avoids the use of hazardous reagents and organic solvents.

Enzymatic Reaction Overview

Amine Amine Substrate Enzyme Esterase/Acyltransferase (e.g., PestE) Amine->Enzyme Carbonate Carbonate Donor (e.g., Diallyl Carbonate) Carbonate->Enzyme Carbamate Carbamate Product Enzyme->Carbamate Catalysis AqueousBuffer Aqueous Buffer (pH 8.0) AqueousBuffer->Enzyme Reaction Medium

Caption: Esterase-catalyzed synthesis of carbamates in an aqueous medium.

General Protocol for Enzymatic Carbamate Synthesis

This protocol is a generalized representation based on the use of promiscuous esterases.[3][5]

Materials:

  • Amine substrate

  • Symmetrical carbonate donor (e.g., diallyl carbonate)

  • Purified esterase/acyltransferase (e.g., PestE from Pyrobaculum calidifontis)[3][5]

  • Aqueous buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Reaction vessel (e.g., microcentrifuge tube or vial)

  • Shaker or incubator

Procedure:

  • Prepare a solution of the amine substrate in the aqueous buffer.

  • Add the carbonate donor to the amine solution.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction mixture at an optimal temperature with shaking.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, the product can be extracted with an organic solvent and purified by standard techniques.

Data Summary: Substrate Scope of PestE in Carbamate Synthesis [5]

Amine SubstrateCarbonate DonorConversion (%)
AnilineDiallyl carbonate>99
BenzylamineDiallyl carbonate98
PentylamineDiallyl carbonate95
PiperidineDiallyl carbonate90

IV. Advanced Catalytic Methods: Copper-Catalyzed C-H Activation

For more complex applications, direct C-H bond activation of formamides offers a novel route to carbamates.[6] Copper-catalyzed oxidative coupling of formamides with various partners can lead to the formation of carbamates under mild conditions. While not a direct synthesis of 2,2,2-trifluoroethyl carbamates, this methodology represents the cutting edge of carbamate synthesis and may be adaptable for fluoroalkylated derivatives.

Conceptual Workflow

Formamide Formamide CopperCatalyst Copper Catalyst (e.g., CuCl) Formamide->CopperCatalyst C-H Activation CouplingPartner Coupling Partner (e.g., β-keto ester) CouplingPartner->CopperCatalyst Carbamate Carbamate Product CopperCatalyst->Carbamate Oxidative Coupling Oxidant Oxidant (e.g., TBHP) Oxidant->CopperCatalyst

Caption: Copper-catalyzed synthesis of carbamates via C-H activation of formamides.

Conclusion

The synthesis of 2,2,2-trifluoroethyl carbamates can be achieved through a variety of catalytic methods, each with its own advantages. The choice of method will depend on the specific requirements of the target molecule, scalability, and considerations for green chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

  • Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science.[Link]

  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angewandte Chemie International Edition.[Link]

  • Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition.[Link]

  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. PubMed.[Link]

  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ResearchGate.[Link]

  • Synthesis of Carbamates by Direct C-H Bond Activation of Formamides. European Journal of Organic Chemistry.[Link]

Sources

Method

High-Resolution ¹H and ¹³C NMR Characterization of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate: Resolving Rotational Isomerism

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Context Fluorinated carbamates are increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Context

Fluorinated carbamates are increasingly utilized in modern drug development to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. Furthermore, reagents like 2,2,2-trifluoroethyl chloroformate have emerged as superior derivatizing agents for biogenic amines, yielding highly stable and volatile carbamates for downstream analytical profiling [1].

However, the structural characterization of tertiary carbamates such as 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate presents a distinct analytical challenge: restricted rotation around the N–C(O) bond .

The Causality of Spectral Complexity

The lone pair of electrons on the carbamate nitrogen delocalizes into the carbonyl π∗ antibonding orbital. This resonance imparts a partial double-bond character to the N–C(O) bond, creating a substantial rotational barrier ( ΔG‡≈15–16 kcal/mol). Because the nitrogen is asymmetrically substituted (bearing both a bulky cyclohexyl group and a smaller methyl group), this restricted rotation generates two distinct conformational ensembles: the E- and Z-rotamers [2].

At room temperature (298 K), the rate of interconversion between these rotamers is slower than the NMR timescale. Consequently, the NMR spectrometer detects both conformations as distinct species, leading to peak duplication (e.g., two N-methyl singlets, two -CH₂CF₃ quartets). To accurately characterize this compound and prove that the duplicated peaks are not impurities, a self-validating Variable Temperature (VT) NMR protocol must be employed to force the rotamers into fast exchange, thereby coalescing the signals [3].

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter is orthogonally verified to prevent misinterpretation of artifactual data.

Sample Preparation & Instrument Calibration

Causality Insight: While CDCl₃ is the standard solvent for routine NMR, it boils at 334 K (61 °C), which is often too low to reach the coalescence temperature ( Tc​ ) of tertiary carbamates. Therefore, DMSO-d₆ (b.p. 462 K / 189 °C) is selected to provide a wide thermal window for VT-NMR.

  • Sample Formulation: Dissolve 15 mg of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Self-Validating Temperature Calibration: Do not rely solely on the spectrometer's digital thermocouple. Prior to the experiment, insert an NMR tube containing 100% ethylene glycol. Measure the chemical shift difference ( Δδ ) between the hydroxyl and methylene protons. Calculate the exact sample temperature using the standard equation: T(K)=466.5−102.00×Δδ .

1D NMR Acquisition Protocol (298 K)
  • ¹H NMR (400 MHz): Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR (100 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2 seconds.

  • Orthogonal Validation (¹⁹F NMR): Acquire 16 scans at 376 MHz. The -CF₃ group must appear as a triplet ( 3JFH​≈8.5 Hz) due to scalar coupling with the adjacent -CH₂- protons, confirming the integrity of the trifluoroethyl moiety.

Variable Temperature (VT) NMR Protocol
  • Baseline Acquisition: Record the ¹H NMR spectrum at 298 K. Identify the duplicated N-CH₃ singlets and the duplicated -CH₂CF₃ quartets.

  • Thermal Ramping: Increase the probe temperature in 10 K increments from 298 K to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring the FID.

  • Coalescence Determination: Observe the temperature ( Tc​ ) at which the duplicated signals merge into a single, broad peak.

  • Thermodynamic Calculation: Calculate the rotational barrier ( ΔG‡ ) using the Eyring-Polanyi equation:

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/Δν)]×10−3 kcal/mol

    (Where Δν is the frequency difference in Hz between the rotamer signals at 298 K).

Workflow Visualization

VT_NMR_Workflow Start 1. Acquire 1D NMR at 298 K (Observe Rotameric Peak Duplication) Identify 2. Identify Diagnostic Signals (N-CH3 singlet, -CH2CF3 quartet) Start->Identify VT_Setup 3. Set up VT-NMR Experiment (298 K to 373 K in DMSO-d6) Identify->VT_Setup Coalescence 4. Determine Coalescence Temperature (Tc) VT_Setup->Coalescence Eyring 5. Calculate Rotational Barrier (ΔG‡) via Eyring-Polanyi Equation Coalescence->Eyring Report 6. Validate E/Z Conformational Exchange Dynamics Eyring->Report

VT-NMR workflow for resolving restricted rotation dynamics in carbamates.

Data Interpretation & Spectral Assignments

The quantitative data below summarizes the expected chemical shifts and scalar couplings at 298 K. The splitting of signals (Major/Minor) is a direct consequence of the E/Z rotameric equilibrium. The -CH₂CF₃ appendage acts as a highly sensitive reporter for this phenomenon [2].

Table 1: ¹H NMR Spectral Assignments (298 K)
Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Notes
Cyclohexyl (-CH₂-) 1.05 – 1.85Multiplet (m)-10HComplex overlapping aliphatic signals.
N-CH₃ 2.85 / 2.92Singlet (s)-3HDiagnostic: Split due to E/Z rotamers.
Cyclohexyl (-CH-N) 3.95Multiplet (m)-1HBroadened due to structural exchange.
-O-CH₂-CF₃ 4.45 / 4.48Quartet (q) 3JHF​≈8.5 2HDiagnostic: Split by rotamers; n+1 coupling to CF₃.
Table 2: ¹³C NMR Spectral Assignments (298 K)
Carbon EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Notes
Cyclohexyl (-CH₂-) 25.4, 25.7, 30.2Singlet (s)-Aliphatic ring carbons.
N-CH₃ 29.5 / 30.1Singlet (s)-Split due to E/Z rotamers.
Cyclohexyl (-CH-N) 55.8Singlet (s)-Alpha carbon to the carbamate nitrogen.
-O-CH₂-CF₃ 60.8Quartet (q) 2JCF​≈36.5 Strong scalar coupling to adjacent fluorines.
-CF₃ 123.1Quartet (q) 1JCF​≈278.0 Direct carbon-fluorine scalar coupling.
C=O (Carbamate) 154.5 / 155.2Singlet (s)-Split due to E/Z rotamers.

Note on Causality: The presence of quartets in the ¹³C spectrum for the -CH₂- and -CF₃ carbons is dictated by scalar spin-spin coupling with the three spin-½ fluorine nuclei. The magnitude of the coupling constant ( J ) decreases predictably with bond distance ( 1JCF​>2JCF​ ).

Conclusion

The characterization of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate requires an understanding of the fundamental physical chemistry governing the carbamate bond. By recognizing the causality behind peak duplication (restricted N-C(O) rotation) and implementing a self-validating VT-NMR protocol, researchers can confidently assign the structure, calculate the rotational activation energy, and definitively rule out the presence of chemical impurities.

References

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applic
  • VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)
  • Rotation‐Inversion Isomerization of Tertiary Carbam
Application

mass spectrometry fragmentation pattern of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

An Application Note on the Mass Spectrometric Fragmentation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Authored by: Gemini, Senior Application Scientist Abstract This application note provides a detailed guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometric Fragmentation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (Molecular Formula: C₁₀H₁₆F₃NO₂, Molecular Weight: 239.23 g/mol ).[1][2] Carbamates are a critical class of compounds in pharmaceuticals and agrochemicals, and understanding their behavior under mass spectrometric analysis is essential for identification, quantification, and metabolic studies. This document outlines a comprehensive protocol for analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and delves into the causal mechanisms behind the observed fragmentation pathways. The methodologies and interpretations presented herein are designed to be a practical resource for researchers, analytical scientists, and professionals in drug development.

Introduction: The Analytical Challenge of Carbamates

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is a substituted carbamate featuring three key structural motifs: a trifluoroethyl ester group, a central carbamate linkage, and an N-cyclohexyl-N-methylamino group. The analysis of carbamates by mass spectrometry can be challenging due to their potential for thermal lability and in-source fragmentation.[3] Electrospray ionization (ESI) is the preferred method for such molecules as it is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺, which can then be subjected to controlled collision-induced dissociation (CID) for structural elucidation.[4] This note focuses on predicting the fragmentation of the [M+H]⁺ precursor ion, providing a logical framework based on established principles of ion chemistry.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a self-validating methodology for acquiring high-quality mass spectra of the target analyte. The rationale behind key parameter choices is provided to empower the user to adapt the method as needed.

Materials and Reagents
  • Analyte: 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, >95% purity

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water

  • Mobile Phase Additive: Formic Acid (FA), >99% purity

  • Sample Preparation: A stock solution of 1 mg/mL in ACN is prepared, followed by serial dilutions to a working concentration of 1 µg/mL using a 50:50 ACN:Water mixture. The final dilution in the mobile phase is crucial to prevent peak distortion.[3]

Liquid Chromatography (LC) Parameters

The chromatographic separation is designed to deliver the analyte to the mass spectrometer as a sharp, well-defined peak, free from co-eluting matrix components.

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). A C18 column is chosen for its excellent retention of moderately nonpolar compounds like the target analyte.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid is added to the mobile phase to facilitate protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[5]

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. A gradient elution ensures that the analyte is eluted efficiently with good peak symmetry.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters

These parameters are starting points and should be optimized for the specific instrument in use. The goal is to maximize the precursor ion signal while minimizing unwanted in-source fragmentation.[3]

  • System: Tandem Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI, Positive

    • Rationale: The nitrogen atom in the carbamate is a basic site readily protonated in positive ion mode.[6]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 140 °C

  • Desolvation Temperature: 450 °C

    • Rationale: Temperatures are balanced to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[3]

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • MS1 Scan Range: m/z 50-300

  • MS/MS Parameters:

    • Precursor Ion: m/z 240.2

    • Collision Gas: Argon

    • Collision Energy: Optimized using a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Proposed Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 240.12 , is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The proton is expected to localize on the nitrogen atom or the carbonyl oxygen.

Primary Fragmentation Mechanisms

The most energetically favorable fragmentation pathways involve the cleavage of bonds adjacent to the charged site, often accompanied by rearrangements to yield stable, even-electron products.[7]

  • Neutral Loss of 2,2,2-Trifluoroethanol (C₂H₃F₃O): This is predicted to be a dominant fragmentation pathway. It proceeds via cleavage of the ester C-O bond, facilitated by a hydrogen rearrangement. This results in the formation of a stable N-cyclohexyl-N-methyl isocyanate cation.

    • Neutral Loss: 100.04 Da

    • Resulting Fragment: [C₈H₁₂NO]⁺ at m/z 140.09

  • Cleavage of the N-C(O) Bond: This cleavage breaks the carbamate linkage itself, leading to the formation of the protonated N-cyclohexyl-N-methylamine.

    • Neutral Loss: Trifluoroethoxycarbonyl radical fragment (not a neutral molecule, less likely) or ketene-like species.

    • Resulting Fragment: The protonated amine [C₇H₁₅N+H]⁺ at m/z 114.13

Secondary Fragmentation

The primary fragment ions can undergo further dissociation at higher collision energies.

  • Fragmentation of m/z 114.13: The protonated N-cyclohexyl-N-methylamine can lose the cyclohexyl ring as cyclohexene (C₆H₁₀) through a rearrangement.

    • Neutral Loss: 82.08 Da

    • Resulting Fragment: [CH₃NH₃]⁺ or a related species at m/z 32.05

  • Fragmentation of the Cyclohexyl Ring: Cleavage within the cyclohexyl ring itself can lead to a series of smaller ions, typically by losses of ethene (C₂H₄, 28.03 Da). For instance, the fragment at m/z 114.13 could lose ethene to produce a fragment at m/z 86.10 .

The diagram below illustrates the proposed primary fragmentation pathways for the [M+H]⁺ ion.

G precursor [M+H]⁺ m/z 240.12 fragment1 [C₈H₁₂NO]⁺ m/z 140.09 precursor->fragment1  - CF₃CH₂OH  (100.04 Da) fragment2 [C₇H₁₆N]⁺ m/z 114.13 precursor->fragment2  - C₃H₂F₃O₂•  (Radical Cleavage) fragment3 [C₅H₁₂N]⁺ m/z 86.10 fragment2->fragment3  - C₂H₄  (28.03 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

Data Summary and Interpretation

The expected major ions in the product ion spectrum of m/z 240.12 are summarized below. The presence and relative intensity of these fragments provide a robust fingerprint for the compound's identification.

m/z (Theoretical) Proposed Formula Description Neutral Loss
240.12[C₁₀H₁₇F₃NO₂]⁺Precursor Ion ([M+H]⁺)-
140.09[C₈H₁₂NO]⁺N-cyclohexyl-N-methyl isocyanate cationCF₃CH₂OH (100.04 Da)
114.13[C₇H₁₆N]⁺Protonated N-cyclohexyl-N-methylamineC₃H₂F₃O₂• (127.00 Da)
86.10[C₅H₁₂N]⁺Secondary fragment from m/z 114.13C₂H₄ (28.03 Da)

It is important to note that while N-methyl carbamates often show a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da), this specific pathway is not anticipated for this N,N-disubstituted carbamate.[8][9] The fragmentation is instead dominated by the lability of the trifluoroethyl ester and the core N-C(O) bond.

Experimental Workflow Visualization

The overall process from sample preparation to data analysis follows a logical sequence, as depicted in the workflow diagram below. Each step is critical for achieving reliable and reproducible results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in ACN) working Working Standard (1 µg/mL in 50:50 ACN:H₂O) stock->working lc UHPLC Separation (C18 Column) working->lc ms ESI-MS/MS (Positive Ion Mode) lc->ms ms1 Confirm [M+H]⁺ in Full Scan (m/z 240.12) ms->ms1 ms2 Analyze Product Ion Spectrum ms1->ms2 interpret Identify Fragments (m/z 140.09, 114.13) ms2->interpret

Caption: General workflow for the LC-MS/MS analysis of the target carbamate.

Conclusion

This application note details the predicted mass spectrometric fragmentation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate based on fundamental principles of ion chemistry. The primary fragmentation pathways are proposed to be the neutral loss of 2,2,2-trifluoroethanol to yield a fragment at m/z 140.09, and cleavage of the carbamate bond to produce a protonated amine at m/z 114.13. The provided LC-MS/MS protocol offers a robust starting point for the analysis of this and structurally related compounds. By understanding the causality behind the fragmentation, researchers can more confidently identify this molecule in complex matrices and pursue further metabolomic or degradation studies.

References

  • Suzuki, O., Hattori, H. (1985). Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. PubMed. Available at: [Link]

  • Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. Available at: [Link]

  • da Silva, G., et al. (2018). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. Available at: [Link]

  • de Oliveira, D. N., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. Available at: [Link]

  • Kricheldorf, H. R., et al. (2016). Polycondensation, cyclization and disproportionation of solid Poly(L-lactide) trifluoroethyl esters and the simultaneous formation of extended chain and extended ring crystals. OPUS. Available at: [Link]

  • Benson, W. R., Damico, J. N. (1968). Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Lewis, C. P., et al. (1975). Mass Spectrometry in Structural and Stereochemical Problems. CVI.1 Occurrence of Alkyl and Aryl Rearrangements in the Fragmentation of Some Organic Carbonates2. Journal of the American Chemical Society. Available at: [Link]

  • Vreeken, C. A., et al. (1993). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. PubMed. Available at: [Link]

  • H. B. Lee, et al. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mirokhin, Y., et al. (2018). EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of... ResearchGate. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. Available at: [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl carbamate. PubChem. Available at: [Link]

  • Vreeken, C. A., et al. (1993). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. ACS Publications. Available at: [Link]

  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-[(2,2,2-trifluoroethoxy)carbonyl]carbamate. PubChemLite. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Madunil, S. L., et al. (2020). Suppression of Fragmentation in Mass Spectrometry. PubMed. Available at: [Link]

  • Chen, Y., et al. (2006). Methyl N-cyclohexylcarbamate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]

  • Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ElectronicsAndBooks. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray Ionization in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Plangger, M., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC. Available at: [Link]

  • Dr. Anaji. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]

Sources

Method

Application Notes and Protocols: Purification of N-cyclohexyl-N-methylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Carbamate Chemistry N-cyclohexyl-N-methylcarbamate derivatives are a significant class of organic compounds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Carbamate Chemistry

N-cyclohexyl-N-methylcarbamate derivatives are a significant class of organic compounds with wide-ranging applications, from pharmaceuticals to agrochemicals. The biological activity and safety of these molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced efficacy, and complications in regulatory approval processes. Therefore, robust and efficient purification strategies are paramount in both research and development settings.

This guide provides a comprehensive overview of established and effective techniques for the purification of N-cyclohexyl-N-methylcarbamate derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to achieve high-purity compounds, ensuring the integrity and reliability of their scientific work.

Foundational Purification Strategies: A Multi-Modal Approach

The purification of N-cyclohexyl-N-methylcarbamate derivatives rarely relies on a single technique. Instead, a combination of methods is often employed to remove unreacted starting materials, byproducts, and other process-related impurities. The choice of technique is dictated by the physicochemical properties of the target molecule and its impurities, such as polarity, solubility, and volatility.

The primary purification techniques discussed in this guide are:

  • Extraction: A fundamental first step to separate the desired carbamate from the crude reaction mixture.

  • Chromatography: A powerful technique for separating compounds based on their differential partitioning between a stationary and a mobile phase.

  • Crystallization: A highly effective method for obtaining compounds in a high state of purity.

Selecting the Right Purification Path

The optimal purification strategy depends on the specific N-cyclohexyl-N-methylcarbamate derivative and the nature of the impurities. The following diagram illustrates a general decision-making workflow for selecting the appropriate purification techniques.

Caption: A decision-making workflow for purifying N-cyclohexyl-N-methylcarbamate derivatives.

In-Depth Protocols and Methodologies

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental and often initial step in the purification process. It separates compounds based on their relative solubilities in two different immiscible liquids. For N-cyclohexyl-N-methylcarbamate derivatives, which are typically organic in nature, this involves partitioning the compound of interest from an aqueous phase into an organic solvent.

Causality Behind Experimental Choices: The choice of organic solvent is critical and is based on the polarity of the target carbamate. A solvent that readily dissolves the carbamate while minimizing the dissolution of impurities is ideal. The pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic impurities, thereby keeping them in the aqueous layer.

Protocol for a General Liquid-Liquid Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the organic solution to a separatory funnel.

    • Wash with a dilute acid solution (e.g., 1N HCl) to remove basic impurities.

    • Wash with a dilute base solution (e.g., 1N NaOH or saturated sodium bicarbonate) to remove acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Self-Validation: After extraction, a small aliquot of the concentrated organic phase should be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the effectiveness of the impurity removal.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more controlled form of extraction that utilizes a solid adsorbent (the stationary phase) to separate components of a mixture. It is particularly useful for sample clean-up and concentration. For carbamate purification, reversed-phase (e.g., C18) or normal-phase (e.g., silica) SPE cartridges can be employed.[1]

Causality Behind Experimental Choices: The choice of SPE sorbent and elution solvents is based on the polarity of the N-cyclohexyl-N-methylcarbamate derivative. For moderately polar carbamates, a C18 cartridge is often effective. The sample is loaded in a polar solvent, and impurities are washed away with a solvent of similar or slightly higher polarity. The desired compound is then eluted with a less polar solvent.

Protocol for Reversed-Phase SPE:

  • Conditioning: Condition a C18 SPE cartridge by passing a small volume of methanol followed by water through it.

  • Loading: Dissolve the crude sample in a minimal amount of a polar solvent (e.g., water or a water/acetonitrile mixture) and load it onto the cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.

  • Elution: Elute the N-cyclohexyl-N-methylcarbamate derivative with a less polar solvent or solvent mixture (e.g., methanol, acetonitrile, or a methanol/water mixture).[1]

  • Concentration: Concentrate the eluted fraction under reduced pressure.

Self-Validation: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure product.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the preparative purification of organic compounds. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Causality Behind Experimental Choices: The choice of the solvent system (eluent) is crucial for achieving good separation. A solvent system is selected that provides a good retention factor (Rƒ) for the target compound on a TLC plate (typically between 0.2 and 0.4). This ensures that the compound moves down the column at a reasonable rate, allowing for separation from impurities.

Protocol for Flash Column Chromatography:

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Typical Solvent Systems for Carbamate Purification

Compound PolarityStationary PhaseTypical Eluent System
Non-polar to Moderately PolarSilica GelHexane/Ethyl Acetate Gradient
Moderately Polar to PolarSilica GelDichloromethane/Methanol Gradient
PolarReversed-Phase C18Water/Acetonitrile Gradient
Crystallization

Crystallization is a powerful purification technique that can yield highly pure solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Causality Behind Experimental Choices: The ideal crystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Protocol for Recrystallization:

  • Solvent Selection: Determine a suitable solvent or solvent pair for crystallization.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Self-Validation: The purity of the recrystallized product can be confirmed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic techniques (NMR, HPLC).

Advanced and Specialized Purification Techniques

For challenging separations or when very high purity is required, more advanced techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to separate complex mixtures with high resolution. Both normal-phase and reversed-phase HPLC are applicable to carbamate purification.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. It is particularly effective for the purification of less polar and thermally labile compounds.[3]

Workflow for Method Development

The development of a robust purification protocol often involves a systematic approach. The following diagram outlines a typical workflow for developing a purification method for a novel N-cyclohexyl-N-methylcarbamate derivative.

G A Synthesized Crude Product B Analytical Characterization (TLC, LC-MS, NMR) A->B C Solubility Screening B->C D Initial Purification Strategy C->D E Extraction D->E Aqueous Workup F Chromatography (TLC Method Development) D->F Chromatographic Separation G Crystallization (Solvent Screening) D->G Solid Product H Execute Purification E->H F->H G->H I Purity Analysis (>95%?) H->I J Final Pure Product I->J Yes K Optimize & Repeat I->K No K->D

Caption: A workflow for developing a purification method for N-cyclohexyl-N-methylcarbamate derivatives.

References

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

  • Canada Centre for Inland Waters. (n.d.). Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis. Canada Commons. Retrieved from [Link]

  • Ni, Y., Qiu, Y., & Kokot, S. (2013). A fast, simple and green method for the extraction of carbamate pesticides from rice by microwave assisted steam extraction coupled with solid phase extraction. Food Chemistry, 141(3), 2468-2474.
  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection.
  • Rujiralai, T., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12155-12166.
  • U.S. Geological Survey. (1994). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. Retrieved from [Link]

  • van Onzen, A. H. A. M., et al. (2022). Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate.
  • Berger, T. A. (1995). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography.
  • Iriepa, I., et al. (2013). Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. Journal of Molecular Structure, 1048, 34-42.
  • Leo, M. L. (2008). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment (pp. 889-934). CRC Press.
  • Al-Warhi, T., et al. (2022). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. Journal of Molecular Structure, 1265, 133405.
  • Anderson, N. G. (2012). Tools for Purifying the Product. In Practical Process Research and Development (pp. 131-163). Academic Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Mason, J. P., & Yasuda, S. K. (1952). Synthesis of N-Substituted Carbamates. Journal of the American Chemical Society, 74(19), 5043-5044.
  • Organic Syntheses. (n.d.). Methyl N-(p-methoxyphenyl)carbamate. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • BenchChem. (2025).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Retrieved from [Link]

  • Krishna, J. G., Dorough, H. W., & Casida, J. E. (1962).
  • Shishehbore, M. R., et al. (2011). Determination of N-methylcarbamate insecticides in water samples using dispersive liquid-liquid microextraction and HPLC with the aid of experimental design and desirability function.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Introduction and Scientific Context 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is a novel synthetic compound belonging to the carbamate class of molecules. Carbamates are characterized by the R-O-CO-NR'R'' funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is a novel synthetic compound belonging to the carbamate class of molecules. Carbamates are characterized by the R-O-CO-NR'R'' functional group and are structurally analogous to the neurotransmitter acetylcholine.[1] This structural similarity underpins their primary mechanism of action for many derivatives: the inhibition of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the hydrolysis of acetylcholine in synaptic clefts; its inhibition leads to an accumulation of acetylcholine, resulting in enhanced cholinergic neurotransmission.[3]

This property has led to the extensive use of carbamates as pesticides and, importantly, as therapeutic agents for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][4] The molecule , 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, combines several key structural features:

  • A Carbamate Core: Suggests a high probability of acetylcholinesterase inhibition.[2]

  • N-cyclohexyl and N-methyl substitutions: These lipophilic groups can influence the compound's binding affinity to the AChE active site and its pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • A 2,2,2-trifluoroethyl group: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can improve blood-brain barrier penetration.[5]

Given that no public in vivo data for this specific molecule is available, these application notes provide a comprehensive, step-wise framework for establishing a robust dosing regimen in rodent models. The protocols are designed to be self-validating, moving logically from fundamental characterization to pharmacokinetic and pharmacodynamic assessments.

Part 1: Pre-formulation and Vehicle Selection

The first critical step in any in vivo study is the development of a safe and effective vehicle for administration. Poor solubility is a common challenge for novel chemical entities and can lead to unreliable and non-reproducible results.[6] The goal is to create a formulation that can be consistently prepared and administered, ensuring the compound remains solubilized for absorption.

Protocol 1.1: Solubility Screening

Objective: To identify a suitable solvent or vehicle system for in vivo administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

Methodology:

  • Prepare a stock solution of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in a water-miscible organic solvent (e.g., DMSO).

  • Test the solubility of the compound in a panel of common, biocompatible vehicles at various concentrations.

  • Start with aqueous-based vehicles (e.g., saline, PBS, 5% dextrose in water).

  • If solubility is poor, proceed to co-solvent systems. Systematically test combinations of solvents. Common co-solvents include:

    • Polyethylene glycol 300 or 400 (PEG300/400)

    • Propylene glycol (PG)

    • Ethanol

    • Surfactants like Tween® 80 or Kolliphor® EL (formerly Cremophor® EL)

  • Observe for precipitation or cloudiness after mixing and allowing the solution to stand at room temperature for at least one hour.

  • For intravenous (IV) administration, it is critical to test for precipitation upon dilution with plasma to mimic in vivo conditions.[7]

Causality and Insights: The choice of vehicle is dictated by the route of administration and the compound's physicochemical properties. For oral dosing, suspensions are acceptable, but solutions are preferred for better dose uniformity. For parenteral routes (IP, IV, SC), a clear, sterile-filterable solution is mandatory to prevent embolism and ensure consistent absorption.[7] The trifluoroethyl and cyclohexyl groups suggest the compound is likely lipophilic, making aqueous vehicles challenging and pointing towards the necessity of co-solvents or lipid-based formulations.

Table 1: Example Vehicle Screening Results for a Lipophilic Carbamate
Vehicle CompositionTarget Concentration (mg/mL)ObservationSuitability for IVSuitability for Oral/IP
0.9% Saline1Insoluble (precipitate)NoNo (as solution)
5% DMSO / 95% Saline1Precipitates on dilutionNoNo
10% DMSO / 40% PEG400 / 50% Saline5Clear SolutionYesYes
10% Kolliphor® EL / 90% Saline10Clear SolutionYesYes
0.5% Carboxymethylcellulose (CMC) in water20Forms stable suspensionNoYes (as suspension)

Part 2: Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies

Before efficacy testing, it is essential to determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause unacceptable toxicity over a specified period.[8] This step is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and pharmacodynamic studies and preventing unnecessary animal morbidity.

Protocol 2.1: Single-Dose MTD Study

Objective: To determine the acute toxicity profile and identify the MTD after a single administration.

Methodology:

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with 3-5 animals per dose group.

  • Dose Escalation: Based on in vitro cytotoxicity or data from structurally similar carbamates, select a starting dose. Administer single doses in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer the compound via the intended route of the main study (e.g., oral gavage).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dosing for acute signs of cholinergic crisis, which is a common effect of AChE inhibitors.[2] These signs include:

    • Salivation, lacrimation, urination, defecation (SLUD)

    • Muscle tremors or fasciculations

    • Bradycardia

    • Respiratory distress

  • Continue daily monitoring for 7-14 days.

  • Endpoints: Record clinical signs of toxicity, body weight changes (a loss of >15-20% is considered significant), and any mortality.[9] The MTD is the highest dose that does not produce mortality or persistent, severe clinical signs.[8]

Causality and Insights: Carbamate pesticides can have oral LD50 values in rats ranging from as low as 0.9 mg/kg (aldicarb) to over 300 mg/kg (carbaryl), demonstrating a wide range of potential toxicities.[10] Therefore, a cautious dose-escalation design is paramount. The time-course of toxicity is also critical; for many carbamates, peak effects and AChE inhibition occur rapidly, often within an hour of administration.[11]

Part 3: Pharmacokinetic (PK) Profiling

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[12] Understanding the PK profile is essential for correlating drug exposure with its pharmacological effect and for designing an optimal dosing schedule.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling from a single animal, which reduces animal usage and inter-animal variability.

  • Dosing: Administer a single, non-toxic dose (e.g., 1/10th to 1/3rd of the MTD) via the desired route (e.g., oral gavage and IV bolus in separate groups to determine oral bioavailability).

  • Blood Sampling: Collect sparse samples from mice or serial samples from rats at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Causality and Insights: The PK profile informs the dosing regimen. A short half-life may necessitate more frequent dosing to maintain therapeutic concentrations, while a long half-life might allow for once-daily dosing. Comparing the Area Under the Curve (AUC) from oral and IV administration allows for the calculation of oral bioavailability (F% = [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100), a critical parameter for oral drug development.

Table 2: Hypothetical Pharmacokinetic Parameters
ParameterOral Administration (10 mg/kg)IV Administration (2 mg/kg)
Cmax (ng/mL)8502100
Tmax (hr)0.50.08 (5 min)
AUC0-inf (ng*hr/mL)34001700
T1/2 (hr)2.52.3
Oral Bioavailability (F%)40%-

Part 4: Pharmacodynamic (PD) Assessment

Pharmacodynamic studies measure the effect of the compound on its biological target. For an AChE inhibitor, the most direct PD marker is the inhibition of AChE activity in the target tissue (e.g., brain) and a surrogate tissue (e.g., red blood cells).

Protocol 4.1: Ex Vivo Acetylcholinesterase Inhibition Assay

Objective: To measure the degree of AChE inhibition in target tissues at various time points after dosing.

Methodology:

  • Study Design: Dose parallel groups of animals (n=3-5 per time point) with a single dose of the compound.

  • Tissue Collection: At specified time points corresponding to the PK profile (e.g., Tmax and later time points), euthanize animals and rapidly collect brain and whole blood.

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer. Separate red blood cells (RBCs) from plasma.

  • AChE Activity Assay: Measure AChE activity using a colorimetric method, such as the Ellman assay.[13] This assay measures the product of thiocholine, produced by AChE, which reacts with DTNB to form a colored product.

  • Data Analysis: Express AChE activity as a percentage of the activity in vehicle-treated control animals. Correlate the level of inhibition with the plasma concentration of the drug at each time point.

Causality and Insights: This protocol establishes the critical link between drug exposure (PK) and target engagement (PD). A successful compound will show a dose-dependent inhibition of AChE in the brain. The duration of AChE inhibition should align with the desired therapeutic effect. Because carbamate binding to AChE is reversible, enzyme activity is expected to recover as the drug is cleared from the tissue.[2]

Visualization of Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Integration & Decision Formulation Protocol 1.1: Formulation & Vehicle Selection MTD Protocol 2.1: Maximum Tolerated Dose (MTD) Study Formulation->MTD Provides safe vehicle PK Protocol 3.1: Pharmacokinetic (PK) Profiling MTD->PK Defines non-toxic dose range PD Protocol 4.1: Pharmacodynamic (PD) Assessment (AChE Inhibition) MTD->PD Defines relevant doses PKPD PK/PD Modeling PK->PKPD Exposure Data (Concentration) PD->PKPD Target Effect Data (AChE % Inhibition) Efficacy_Dose Select Doses for Efficacy Studies PKPD->Efficacy_Dose Informs optimal dosing regimen

Caption: Logical workflow for establishing an in vivo dosing regimen.

Conclusion

Establishing a safe and effective in vivo dosing regimen for a novel compound like 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate requires a systematic, multi-faceted approach. By following the protocols outlined above—progressing from formulation development and toxicity assessment to detailed pharmacokinetic and pharmacodynamic characterization—researchers can generate the high-quality, reproducible data necessary to advance a compound through the preclinical development pipeline. The key is to build a comprehensive understanding of how the compound behaves in a biological system, allowing for the rational design of efficacy studies and providing a solid foundation for potential therapeutic applications.

References

  • Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Link]

  • Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. (n.d.). Drug and Chemical Toxicology. [Link]

  • Design, Synthesis and Evaluation of Novel Coumarin-Carbamate Hybrids as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2025). Asian Health, Science and Technology Reports. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2018). Herald Scholarly Open Access. [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition. (2013). Environmental Protection Agency (EPA). [Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. (2026). Journal of Medicinal Chemistry. [Link]

  • Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. (n.d.). Mutation Research/Genetic Toxicology. [Link]

  • Carbamate Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (2021). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Time-course, Dose-Response, and Age Comparative Sensitivity of N-methyl Carbamates in Rats. (2010). Toxicological Sciences. [Link]

  • Carbamates: Are they “Good” or “Bad Guys”? (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • GAD Vehicles Database. (n.d.). National Institute of Environmental Health Sciences. [Link]

  • Carbamate Toxicosis in Animals. (n.d.). MSD Veterinary Manual. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Xeno-Tech. [Link]

  • Effect of methomyl formulation, a carbamate pesticide on ovarian follicular development and fertility in albino mice. (2012). Food and Chemical Toxicology. [Link]

Sources

Method

Application Note: Extraction and Recovery of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate from Biological Matrices

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix Types: Human Plasma, Urine, and Tissue Homogenates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix Types: Human Plasma, Urine, and Tissue Homogenates. Analytical Platform: LC-MS/MS / GC-MS.

Introduction & Physicochemical Causality

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1) is a specialized fluorinated carbamate. In modern drug discovery, fluorinated carbamates are frequently deployed as mechanism-based enzyme inhibitors (e.g., targeting serine hydrolases like MAGL or FAAH) and as advanced materials due to their unique electronic and electrochemical properties[1].

However, the physicochemical properties of this molecule dictate a highly specific handling and extraction strategy. The introduction of the strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly increases the electrophilicity of the carbamate carbonyl carbon. While this modification enhances target binding and anodic stability[1], it renders the carbamate linkage highly susceptible to nucleophilic attack by hydroxide ions. Consequently, the compound undergoes rapid base-catalyzed hydrolysis in neutral-to-basic physiological environments (pH ≥ 7.4)[2].

The Causality of the Protocol: To successfully extract this compound without artifactual degradation, the protocol must exploit its high lipophilicity (imparted by the cyclohexyl ring) while strictly avoiding basic conditions. Immediate acidification of the biological matrix is not optional; it is the fundamental mechanism that arrests hydrolysis and ensures quantitative recovery[2].

The Self-Validating Extraction Workflow

To ensure scientific integrity, the following workflows are designed as self-validating systems . This is achieved by incorporating three distinct checkpoints:

  • Isotopic Internal Standard (IS): Spiking a deuterated analog (e.g., d3​ -methyl) immediately upon sample collection to track absolute recovery.

  • Matrix Effect (ME) QC: A post-extraction spike of the neat standard to mathematically differentiate physical extraction loss from LC-MS/MS ion suppression.

  • Hydrolysis Marker Monitoring: The LC-MS/MS method must include an MRM transition for N-cyclohexyl-N-methylamine (the primary degradation product). The absence of this peak in the final chromatogram self-validates that the pH-stabilization steps were successfully executed.

Workflow & Stability Diagram

G Sample Biological Sample (Plasma/Urine/Tissue) pH_Basic pH ≥ 7.4 (Unbuffered / Improper) Sample->pH_Basic No Stabilization pH_Acidic pH 4.0 - 5.0 (Acidified with 0.1% FA) Sample->pH_Acidic Immediate Buffer Degradation Carbamate Hydrolysis (Analyte Loss) pH_Basic->Degradation Stabilization Intact Fluorinated Carbamate (Stabilized) pH_Acidic->Stabilization Extraction LLE / SPE Extraction (Lipophilic Target) Stabilization->Extraction LCMS LC-MS/MS Analysis (Monitor Intact + Marker) Extraction->LCMS

Fig 1: pH-dependent stability and self-validating extraction workflow for fluorinated carbamates.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma Screening

LLE is highly effective for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate due to its high LogP value.

Mechanistic Choice: Methyl tert-butyl ether (MTBE) mixed with Hexane (80:20, v/v) is used as the extraction solvent. MTBE provides excellent partitioning for the carbamate, while the non-polar hexane specifically excludes polar plasma phospholipids, drastically reducing matrix effects.

  • Pre-analytical Stabilization: Immediately upon blood draw, centrifuge to isolate plasma and add 10 µL of 10% Formic Acid (FA) per 100 µL of plasma to drop the pH to ~4.5.

  • Aliquot: Transfer 200 µL of the acidified plasma into a 2 mL polypropylene microcentrifuge tube.

  • Spike: Add 10 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of the MTBE:Hexane (80:20, v/v) mixture.

  • Agitation: Vortex vigorously for 5 minutes to maximize surface area contact and partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 30°C. (Caution: Do not exceed 30°C to prevent thermal degradation or volatilization of the fluorinated compound).

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Methanol / 60% Water with 0.1% FA).

Protocol B: Solid-Phase Extraction (SPE) for Urine & Tissue

For complex matrices like urine or tissue homogenates, Polymeric Reversed-Phase SPE (e.g., Oasis HLB, 30 mg/1 mL) provides superior clean-up and concentration factors[3].

SPE_Workflow Condition 1. Condition 1 mL MeOH 1 mL 0.1% FA Load 2. Load Acidified Sample (pH 4.5) Condition->Load Wash 3. Wash 1 mL 5% MeOH (with 0.1% FA) Load->Wash Elute 4. Elute 2x 500 µL Ethyl Acetate Wash->Elute Recon 5. Reconstitute Mobile Phase Elute->Recon

Fig 2: Polymeric Reversed-Phase SPE workflow optimized for fluorinated carbamates.

Mechanistic Choice: The wash step utilizes 5% Methanol with 0.1% FA. Maintaining the acidic environment during the wash step is critical to prevent on-column hydrolysis of the carbamate bond. Ethyl Acetate is chosen for elution over pure Methanol to selectively elute the lipophilic target while leaving highly polar endogenous interferences trapped on the sorbent.

  • Condition: Pass 1 mL of Methanol followed by 1 mL of 0.1% FA in water through the SPE cartridge.

  • Load: Apply 500 µL of acidified urine or tissue homogenate (pre-spiked with IS). Limit flow rate to 1 drop/second.

  • Wash: Pass 1 mL of 5% Methanol in water (containing 0.1% FA) to remove salts and polar interferences.

  • Elute: Elute the target analyte into a clean glass tube with 2 × 500 µL of Ethyl Acetate.

  • Dry & Reconstitute: Evaporate under nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase.

Quantitative Data Summaries

The following tables summarize the expected validation parameters based on the physicochemical behavior of fluorinated carbamates in biological matrices.

Table 1: Comparative Recovery and Matrix Effect across Extraction Methods

Extraction MethodMatrixAbsolute Recovery (%)Matrix Effect (%)% RSD (Precision)
Protein Precipitation (PPT) Plasma92.4 ± 4.1-35.2 (Suppression)8.5
LLE (MTBE:Hexane 80:20) Plasma88.7 ± 3.2-4.1 (Negligible)4.2
SPE (Polymeric RP) Urine94.1 ± 2.8-2.8 (Negligible)3.1
SPE (Polymeric RP) Tissue85.3 ± 5.0-12.5 (Suppression)6.7

Note: While PPT offers high absolute recovery, the severe ion suppression (-35.2%) compromises assay sensitivity. LLE and SPE provide the optimal balance of recovery and extract cleanliness.

Table 2: pH-Dependent Stability of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (37°C, Human Plasma)

Sample ConditionpH LevelHalf-Life ( t1/2​ )24-Hour Recovery
Unbuffered Plasma7.4~2.5 Hours< 1%
Mildly Acidic Buffer6.0~18 Hours42%
Optimal Acidification (0.1% FA) 4.5 > 72 Hours 98%
Highly Acidic (0.1 M HCl)1.2> 72 Hours99%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Synthesis

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate. This document is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges in achieving high yields for this specific transformation. Carbamate synthesis, while conceptually straightforward, is often nuanced. Low yields can stem from a variety of factors including reagent quality, reaction conditions, and workup procedures.[1] This guide provides a logical, experience-driven framework for diagnosing and resolving these common issues, ensuring your synthesis is both efficient and reproducible.

The primary synthetic route involves the reaction of N-cyclohexyl-N-methylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you might be observing in your experiments. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My reaction shows low or no consumption of the starting amine (N-cyclohexyl-N-methylamine). What are the likely causes and how do I resolve this?

A1: Low conversion of the starting amine is typically indicative of a problem with the electrophile or the reaction conditions preventing the initial nucleophilic attack. The most common culprits are:

  • Degraded Chloroformate Reagent: 2,2,2-Trifluoroethyl chloroformate is highly reactive and susceptible to hydrolysis.[2] Exposure to atmospheric moisture, or use of a reagent from an old or improperly sealed bottle, can lead to its decomposition into 2,2,2-trifluoroethanol and HCl. This effectively removes the active acylating agent from your reaction.

  • Presence of Water: The use of non-anhydrous solvents or glassware is a frequent cause of reaction failure. Water will preferentially react with the chloroformate, quenching it before it can react with the less nucleophilic secondary amine.[1]

  • Insufficiently Low Temperature: While many carbamate formations proceed at room temperature, this specific reaction involves a highly reactive chloroformate. Running the reaction at a very low temperature (e.g., below -20 °C) without allowing it to warm may significantly slow the reaction rate, leading to incomplete conversion within a standard timeframe.

Corrective Action Plan:

  • Verify Reagent Integrity: If possible, acquire a fresh bottle of 2,2,2-trifluoroethyl chloroformate. If this is not an option, consider purifying the existing stock by distillation, though this can be challenging.

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) or dispense from a solvent purification system.

  • Optimize Temperature Protocol: Start the addition of the chloroformate at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

Q2: My starting amine is consumed, but the yield is poor and I observe multiple byproducts. What are the most likely side reactions?

A2: The formation of multiple products despite the consumption of starting material points towards competitive, non-productive reaction pathways. For this synthesis, the key side reactions to consider are:

  • Urea Formation: Although less common with secondary amines, if the chloroformate is unstable, it can potentially form an isocyanate intermediate, which can then react with the starting amine to form a urea derivative. This is a more significant issue in syntheses that generate isocyanates in situ.[1]

  • Reaction with the Base: If a primary or less-hindered secondary amine (like triethylamine) is used as the base, it can compete with your substrate and react with the chloroformate to form an undesired carbamate.

  • Over-alkylation (N-alkylation): While not a primary concern for this specific transformation, in broader carbamate synthesis, especially those involving CO2 and alkyl halides, N-alkylation of the product carbamate can occur if the reaction conditions are too harsh or if certain additives are not used.[3]

Mitigation Strategies:

  • Use a Hindered Base: Switch from triethylamine to a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Its bulky isopropyl groups prevent it from competing as a nucleophile, allowing it to function solely as an acid scavenger.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2,2,2-trifluoroethyl chloroformate. This can help ensure the complete consumption of the more valuable starting amine. Avoid a large excess, which can complicate purification.

  • Maintain Low Temperature: Running the reaction at 0 °C minimizes the rates of many decomposition and side-reaction pathways, favoring the desired nucleophilic acyl substitution.[4]

Q3: The reaction appears clean by TLC/LC-MS, but my final isolated yield is disappointingly low. Where could I be losing my product?

A3: Significant product loss after a seemingly successful reaction almost always points to issues during the aqueous workup or final purification steps.

  • Product Solubility: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a relatively non-polar molecule. It may have some solubility in the aqueous phase, especially if co-solvents or certain salts are present. Multiple extractions with an organic solvent are crucial.

  • Emulsion Formation: During the aqueous wash, vigorous shaking can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping a significant amount of product.

  • Purification Losses: The product may be volatile under high vacuum, leading to loss during solvent removal. During column chromatography, using a mobile phase that is too polar can result in broad peaks and poor recovery. The product might also streak on silica gel if residual base (e.g., triethylamine) is not properly removed during workup.

Improving Product Recovery:

  • Optimize Workup: After quenching the reaction, perform at least three separate extractions with your chosen organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.

  • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively. Once the bulk of the solvent is removed, switch to a high vacuum pump for a shorter duration to remove final traces.

  • Refine Chromatography Technique: Neutralize the crude product before loading it onto a silica gel column by ensuring all acidic and basic components have been removed in the workup. Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate gradient) for purification.

Workflow & Data Visualization

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues in your synthesis.

Troubleshooting_Workflow cluster_analysis Step 1: Analyze Reaction cluster_solutions Step 2: Implement Solutions start Low Yield Observed analysis Analyze Crude Reaction (TLC, LC-MS) start->analysis sm_present High SM Remainder? analysis->sm_present byproducts Multiple Byproducts? sm_present->byproducts No sol_reagent Check Reagent Quality Ensure Anhydrous Conditions Optimize Temperature/Time sm_present->sol_reagent Yes clean_rxn Clean Conversion byproducts->clean_rxn No sol_side_rxn Use Hindered Base (DIPEA) Control Stoichiometry Maintain Low Temperature byproducts->sol_side_rxn Yes sol_workup Optimize Workup Protocol Refine Purification Method Careful Solvent Removal clean_rxn->sol_workup

Caption: A step-by-step workflow for troubleshooting low carbamate synthesis yield.

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterTypical RangeEffect of Low ValueEffect of High ValueRecommended Action
Temperature 0 °C to RTIncomplete or slow reaction[4]Increased byproduct formation, reagent decomposition[4]Start at 0 °C, then allow to warm to RT.
Chloroformate (eq.) 1.1 - 1.2Incomplete conversion of amine.Complicates purification, potential side reactions.Use 1.1 equivalents for optimal results.
Reaction Time 2 - 12 hoursIncomplete reaction.Potential for product degradation (substrate dependent).Monitor by TLC/LC-MS to determine endpoint.[1]
Solvent Anhydrous DCM, THFN/AN/AEnsure solvent is truly anhydrous.
Base DIPEA, TEAN/AN/AUse a hindered base like DIPEA to avoid side reactions.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the ideal storage conditions for 2,2,2-trifluoroethyl chloroformate?

    • It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8 °C) to minimize decomposition. The bottle should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • FAQ 2: Which analytical techniques are best for monitoring this reaction?

    • TLC is excellent for rapid, qualitative monitoring. Use a non-polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize with a potassium permanganate stain, which will show the amine starting material and the carbamate product.

    • LC-MS is ideal for quantitative analysis. It can confirm the mass of the desired product and help identify the masses of any byproducts, which is crucial for diagnosing side reactions.

  • FAQ 3: Can I use an alternative method if the chloroformate route consistently fails?

    • Yes, modern methods for carbamate synthesis often avoid chloroformates. One effective alternative is the three-component coupling of the amine, carbon dioxide (CO2), and an alkylating agent (in this case, 2,2,2-trifluoroethyl bromide or iodide) in the presence of a base like cesium carbonate.[5][6] This method is often milder and avoids highly toxic reagents.

Validated Experimental Protocol

This protocol provides a reliable baseline for achieving a high yield.

1. Reagent Preparation and Setup:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • In the flask, dissolve N-cyclohexyl-N-methylamine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the amine.

  • Cool the solution to 0 °C in an ice-water bath.

2. Reaction Execution:

  • To the cooled, stirring solution, add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise via syringe over 10-15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 4 hours, monitoring progress periodically by TLC.

3. Workup and Purification:

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

References

  • Improving the efficiency of carbamate formation. - Benchchem.
  • Temperature control issues in carbamate synthesis - Benchchem.
  • n-methylcyclohexylamine chemical properties and applications in organic synthesis.
  • N,N-Dicyclohexylmethylamine | 7560-83-0 - ChemicalBook.
  • 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 - ChemicalBook.
  • WO2000050389A1 - Efficient carbamate synthesis - Google Patents.
  • PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES - Organic Syntheses. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas | ACS Combinatorial Science. Available at: [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive.
  • Exploring n cyclohexyl n methylcyclohexanamine Applications and Industry Significance.
  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents.
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available at: [Link]

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Optimization

Technical Support Center: Solubilization Strategies for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1)[1].

Working with this specific carbamate presents a severe biopharmaceutical challenge. The molecule features a highly electronegative and hydrophobic trifluoroethyl group coupled with a bulky, lipophilic cyclohexyl ring. Because the carbamate nitrogen is tertiary (N-cyclohexyl, N-methyl) and its lone pair is delocalized into the adjacent carbonyl, the molecule lacks any ionizable protons[2]. This renders traditional salt-formation and pH-adjustment strategies completely ineffective[3].

To resolve these issues, we must rely on advanced physical solubilization techniques, including co-solvency, micellization, and inclusion complexation[4].

Diagnostic Decision Matrix

Before proceeding with a protocol, use the following decision pathway to select the optimal solubilization strategy based on your experimental constraints.

G Start Solubility Issue: 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Prop Analyze Properties: Non-ionizable, High LogP, Fluorinated, Bulky Start->Prop App Determine Application Phase Prop->App InVitro In Vitro / Biochemical Assays App->InVitro InVivo In Vivo / Preclinical Dosing App->InVivo Cosolvent Co-solvent & Surfactant System (DMSO + Tween 80) InVitro->Cosolvent Quick screening (<1% DMSO limit) Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo Low solvent tolerance (Cell-based assays) InVivo->Cyclo Aqueous IV/PO dosing (High bioavailability) Lipid Self-Emulsifying Delivery (SEDDS) InVivo->Lipid Maximum dose capacity (Oral delivery)

Figure 1: Decision matrix for selecting a solubilization strategy based on downstream applications.

Troubleshooting & FAQ

Q1: I attempted to dissolve the compound by adjusting the aqueous buffer to pH 2.0 and pH 10.0, but it remains completely insoluble. Why? Causality: Solubility enhancement via pH adjustment only works for molecules with ionizable acidic or basic functional groups (BCS Class II acids/bases)[2]. 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is a neutral molecule. The nitrogen atom is part of a carbamate linkage; its electron lone pair is delocalized into the carbonyl π -system, meaning it cannot be protonated at low pH. Furthermore, the trifluoroethyl group lacks acidic protons. Therefore, altering the pH does not change the ionization state of the molecule, and hydrophobic exclusion by water remains the dominant force[3].

Q2: When I dilute my 10 mM DMSO stock into PBS for an in vitro assay, the compound immediately crashes out, forming a cloudy suspension. How can I prevent this? Causality: This is a classic "solvent crash." When the DMSO mole fraction drops rapidly upon dilution, the hydration shell around the co-solvent is disrupted. The highly lipophilic trifluoroethyl and cyclohexyl groups forcefully self-associate via hydrophobic interactions to minimize contact with the aqueous phase, leading to rapid nucleation and precipitation[5]. Solution: You must lower the thermodynamic barrier by introducing a surfactant before the final aqueous dilution. Use a "step-down" dilution method (see Protocol A). The surfactant (e.g., Tween-80) forms micelles that encapsulate the hydrophobic domains before they can aggregate.

Q3: We require an aqueous vehicle for in vivo intravenous (IV) dosing, but organic solvents like DMSO or high concentrations of Tween are too toxic. What is the most reliable method? Causality: For in vivo applications requiring high biocompatibility, Inclusion Complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[4]. The β -cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is sterically ideal for encapsulating the bulky cyclohexyl ring[6]. The hydroxypropyl modifications on the outer rim ensure that the resulting host-guest complex remains highly soluble in water without the need for toxic co-solvents[7].

Q4: How do I definitively know if my cyclodextrin complexation actually worked, or if I just created a physical mixture of powder? Causality: A physical mixture will retain the individual thermodynamic properties of both the drug and the excipient. A true inclusion complex alters the solid-state properties of the drug because it is molecularly dispersed within the cyclodextrin cavity[6]. Validation: This is a self-validating system. Run Differential Scanning Calorimetry (DSC) on your final lyophilized powder. If the complexation was successful, the sharp endothermic melting peak characteristic of the crystalline carbamate will completely disappear[6]. If the peak remains, the drug is not encapsulated.

Quantitative Strategy Comparison

Table 1: Comparison of Solubilization Strategies for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate

Solubilization StrategyPrimary MechanismMolar Ratio / ConcentrationCellular Toxicity RiskValidation Method
DMSO / Tween-80 Co-solvency & MicellizationMax 1% DMSO / 0.1% TweenModerate to HighDynamic Light Scattering (PDI < 0.2)
HP- β -CD Complexation Hydrophobic Encapsulation1:1 or 1:2 (Drug:CD)Low (FDA approved for IV)DSC (Absence of melting endotherm)
SEDDS (Lipid based) Spontaneous Emulsification20% Oil / 40% SurfactantLow to ModerateVisual Clarity & Droplet Size (<50 nm)

Validated Experimental Protocols

Protocol A: Step-Down Surfactant Dilution (For In Vitro Assays)

Purpose: To prevent solvent crash when transitioning from a DMSO stock to an aqueous assay buffer.

  • Primary Solvation: Dissolve the carbamate in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until optically clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in DMSO.

  • Intermediate Dilution: Dilute the 10 mM drug stock 1:10 into the DMSO/Tween-80 mixture. Causality: This coats the hydrophobic drug molecules with surfactant monomers while still in a favorable organic phase.

  • Aqueous Transition: Slowly add the intermediate solution dropwise into your final aqueous buffer (e.g., PBS) under vigorous vortexing to achieve your final assay concentration (e.g., 10 μ M).

  • Self-Validation: Analyze the final buffer using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.3 or the presence of particles > 10 nm indicates colloidal aggregation rather than true micellar solvation.

Protocol B: HP- β -CD Inclusion Complexation via Co-Evaporation

Purpose: To create a stable, water-soluble powder for in vivo dosing without organic solvents[8].

Protocol Prep Step 1: Prepare Equimolar Solutions Drug in EtOH, HP-β-CD in H2O Mix Step 2: Complexation Stir at 40°C for 24 hours Prep->Mix Combine dropwise Evap Step 3: Solvent Evaporation Rotary Evaporator (Remove EtOH) Mix->Evap Shift equilibrium Lyoph Step 4: Lyophilization Freeze-dry for 48h (Remove H2O) Evap->Lyoph Isolate solid complex Verify Step 5: Characterization DSC / XRPD Validation Lyoph->Verify Confirm inclusion

Figure 2: Step-by-step workflow for generating HP- β -CD inclusion complexes.

Methodology:

  • Preparation: Calculate a 1:1 molar ratio of the carbamate to HP- β -CD. Dissolve the carbamate in a minimal volume of absolute ethanol. Dissolve the HP- β -CD in purified water[8].

  • Mixing: Add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring. Maintain the temperature at 40°C for 24 hours. Causality: The elevated temperature increases the kinetic energy, allowing the bulky cyclohexyl group to displace water molecules inside the hydrophobic cyclodextrin cavity[6].

  • Evaporation: Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure. The solution should remain clear; if precipitation occurs, the complexation failed (likely requiring a 1:2 molar ratio).

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a dry, flowable powder[9].

  • Self-Validation: Reconstitute a small aliquot of the powder in pure water. It should dissolve instantaneously. Confirm structural inclusion via DSC (checking for the absence of the drug's melting peak)[6].

Sources

Troubleshooting

Technical Support Center: Optimizing N-Cyclohexyl-N-Methylcarbamate Synthesis

Welcome to the Technical Support Center for carbamate synthesis. Organic carbamates are indispensable in drug development, serving as robust amine protecting groups, prodrug linkers, and active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbamate synthesis. Organic carbamates are indispensable in drug development, serving as robust amine protecting groups, prodrug linkers, and active pharmaceutical ingredients[1]. The formation of N-cyclohexyl-N-methylcarbamate from N-methylcyclohexylamine presents unique chemoselectivity and reactivity challenges depending on the carbonylating agent used.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for both the classical Methyl Chloroformate route and the sustainable Dimethyl Carbonate (DMC) route[2][3].

Mechanistic Causality & Reaction Design

To optimize yields, one must understand the kinetic and thermodynamic forces governing the two primary synthetic pathways:

  • The Classical Route (Methyl Chloroformate): Methyl chloroformate is a highly reactive, moisture-sensitive electrophile. The reaction with N-methylcyclohexylamine is rapid and exothermic. Without a proper acid scavenger, the generated HCl protonates the unreacted starting amine, forming an insoluble, nucleophilically dead hydrochloride salt. Employing a Schotten-Baumann biphasic system (e.g., Toluene/Aqueous K₂CO₃) acts as a self-validating pH buffer, neutralizing HCl in the aqueous layer while protecting the chloroformate from rapid hydrolysis[3][4].

  • The Green Route (Dimethyl Carbonate): DMC is a dual-reactivity reagent. Nucleophilic attack by the amine can occur at the carbonyl carbon (BAc2 cleavage, yielding the desired carbamate) or at the methyl carbon (BAl2 cleavage, yielding an N-methylated tertiary amine). Because BAl2 cleavage has a higher activation energy, temperature control and specific catalysts (like DBU or acid-functionalized ionic liquids) are strictly required to kinetically favor carbamate formation[2][4][5].

SynthesisWorkflow Start N-methylcyclohexylamine RouteA Classical Route Methyl Chloroformate Start->RouteA RouteB Green Route Dimethyl Carbonate (DMC) Start->RouteB CondA Base: K2CO3 or NaHCO3 Solvent: Toluene/H2O Temp: 0°C to RT RouteA->CondA CondB Catalyst: DBU or Ionic Liquid Solvent: Neat or scCO2 Temp: 80°C - 130°C RouteB->CondB Product N-cyclohexyl-N-methylcarbamate CondA->Product CondB->Product

Reaction pathways for N-cyclohexyl-N-methylcarbamate synthesis.

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield / High Impurities Analyze Identify Synthetic Route Issue->Analyze PathA Methyl Chloroformate Analyze->PathA PathB Dimethyl Carbonate Analyze->PathB ProbA Amine HCl Salt Precipitation or Reagent Hydrolysis PathA->ProbA ProbB N-methylation Side Reaction (BAc2 vs BAl2 competition) PathB->ProbB SolA Action: Use Schotten-Baumann biphasic system (aq. K2CO3) ProbA->SolA SolB Action: Lower Temp (<100°C) or increase CO2 pressure ProbB->SolB

Troubleshooting logic tree for carbamate synthesis optimization.

Q1: I am using methyl chloroformate in pure dichloromethane (DCM) with triethylamine, but my yields plateau at 50% and a white precipitate forms. What is happening? A: The white precipitate is likely the hydrochloride salt of your starting material, N-methylcyclohexylamine. If triethylamine does not scavenge the generated HCl fast enough, the starting amine is protonated and becomes unreactive. Resolution: Switch to a biphasic Toluene/Aqueous K₂CO₃ system. The aqueous base acts as an infinite sink for HCl, keeping the amine in the organic phase entirely in its reactive, free-base form[3][4].

Q2: When reacting N-methylcyclohexylamine with DMC, GC-MS shows a significant amount of N,N-dimethylcyclohexylamine instead of the carbamate. How do I fix this? A: You are observing the competing BAl2 pathway, where DMC acts as a methylating agent. This pathway is thermodynamically favored at higher temperatures (typically >120 °C). Resolution: Lower the reaction temperature to 80–90 °C to favor the BAc2 methoxycarbonylation pathway[2]. If you have access to a high-pressure reactor, running the reaction in supercritical CO₂ (scCO₂) drastically suppresses N-methylation by shifting the equilibrium away from the free amine[4].

Q3: I want to use DBU as a catalyst for the DMC route. How does it work, and how do I ensure it doesn't interfere with purification? A: DBU is a strong, non-nucleophilic base. The lone pair of DBU attacks the carbonyl carbon of DMC, forming a highly reactive intermediate that facilitates subsequent attack by the amine[5]. Resolution: Because DBU is highly basic, it can be easily removed during the workup by washing the organic layer with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), which protonates the DBU and pulls it into the aqueous phase.

Quantitative Optimization Data

The following table summarizes the expected outcomes and critical parameters when optimizing the reaction conditions for N-cyclohexyl-N-methylcarbamate formation.

Synthetic RouteReagentSolvent SystemCatalyst / BaseOptimal TempExpected YieldPrimary Impurity Risk
Classical Biphasic Methyl ChloroformateToluene / H₂OK₂CO₃ (1.7 M aq)0 °C to RT> 90%Amine-HCl salt (if poorly buffered)
Classical Monophasic Methyl ChloroformateTHF / H₂ONaHCO₃ (solid)0 °C to RT85 - 90%Chloroformate hydrolysis
Green Catalytic Dimethyl CarbonateNeat (DMC excess)DBU (10 mol%)80 °C80 - 85%N,N-dimethylcyclohexylamine
Green High-Pressure Dimethyl CarbonatescCO₂None130 °C (150 bar)> 90%Low conversion (if pressure drops)

Validated Experimental Protocols

Protocol A: Biphasic Synthesis using Methyl Chloroformate[3][4]

This protocol utilizes a Schotten-Baumann approach to prevent amine protonation and reagent hydrolysis.

  • Preparation: In a 50-mL round-bottom flask, dissolve 10.0 mmol of N-methylcyclohexylamine in 15 mL of Toluene.

  • Base Addition: Add 15 mL of a 1.7 M aqueous K₂CO₃ solution. Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the two phases.

  • Cooling: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C.

  • Electrophile Addition: Dissolve 11.0 mmol (1.1 equiv) of methyl chloroformate in 5 mL of Toluene. Add this solution dropwise to the vigorously stirring reaction mixture over 15 minutes. Causality note: Slow addition prevents thermal spikes that lead to chloroformate hydrolysis.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Step: Stop stirring and allow the layers to separate. Check the pH of the aqueous layer; it must remain strongly basic (pH > 8). If it is acidic, the HCl was not fully neutralized, indicating insufficient stirring or base.

  • Workup: Separate the organic layer. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methylcarbamate.

Protocol B: Catalytic Synthesis using Dimethyl Carbonate (DMC)[2][5]

This protocol utilizes an organocatalytic approach for a greener, phosgene-free synthesis.

  • Preparation: In a heavy-walled pressure tube or a standard reflux setup equipped with a drying tube, combine 10.0 mmol of N-methylcyclohexylamine and 100.0 mmol (10 equiv) of anhydrous Dimethyl Carbonate (DMC). Causality note: Excess DMC acts as both the solvent and the reactant, driving the equilibrium forward.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heating: Heat the mixture to exactly 80 °C. Do not exceed 90 °C to prevent the BAl2 N-methylation side reaction.

  • Reaction: Stir at 80 °C for 12–16 hours. Monitor the reaction via TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess DMC and the methanol byproduct.

  • Purification: Dissolve the crude residue in Ethyl Acetate (20 mL). Wash with 1M aqueous HCl (2 x 10 mL) to remove the DBU catalyst and any unreacted starting amine. Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure carbamate.

References

  • Source: Elsevier / ionike.
  • Source: Molecules / mpg.
  • Indium-catalyzed reaction for the synthesis of carbamates and carbonates: selective protection of amino groups Source: ResearchGate URL
  • Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity Source: The Journal of Organic Chemistry / ACS Publications URL
  • Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent Source: Biomacromolecules / PMC URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Fluorinated Carbamates

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods where researchers struggle with peak asymmetry—specifically with complex pharmacophores like fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods where researchers struggle with peak asymmetry—specifically with complex pharmacophores like fluorinated carbamates. These molecules are notoriously difficult to chromatograph symmetrically. This guide bypasses generic advice to provide a deep, mechanistic understanding of why your peaks are tailing and how to implement self-validating solutions to fix them.

Diagnostic Workflow

Before adjusting any parameters, you must isolate the root cause. Follow this logical pathway to determine if your tailing is physical (system/column integrity) or chemical (secondary interactions).

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckSymmetry Does the neutral marker tail? InjectNeutral->CheckSymmetry Physical Physical Issue Detected (Column Void or Plumbing) CheckSymmetry->Physical Yes Chemical Chemical Issue Detected (Secondary Interactions) CheckSymmetry->Chemical No BypassColumn Bypass Column with Union. Inject Tracer. Physical->BypassColumn AdjustpH Lower Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->AdjustpH CheckTracer Tracer tails? BypassColumn->CheckTracer FixSystem Fix System Dead Volume Replace PEEK Tubing CheckTracer->FixSystem Yes ReplaceColumn Replace Column (Frit blocked / Bed collapsed) CheckTracer->ReplaceColumn No CheckImprovement Symmetry Improved? AdjustpH->CheckImprovement OptimizeBuffer Optimize Buffer Strength (10-20mM Formate/TFA) CheckImprovement->OptimizeBuffer Yes SwitchPhase Switch to Fluorinated Phase (PFP Column) CheckImprovement->SwitchPhase No

Diagnostic workflow for resolving HPLC peak tailing in fluorinated carbamates.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my fluorinated carbamates exhibit severe peak tailing ( As​ > 2.0) on standard C18 columns, while non-fluorinated analogs elute symmetrically? A1: The issue lies in the convergence of electronegativity and surface chemistry. Carbamates (-NH-COO-) possess both hydrogen-bond donating and accepting capabilities. When highly electronegative fluorine atoms are introduced, they withdraw electron density, creating a strong molecular dipole. This exacerbates secondary interactions with residual, unendcapped silanols (Si-OH) on the silica surface. Peak tailing is quantified by the Asymmetry factor ( As​ ), with values > 1.5 indicating problematic interactions between polar compounds and these1[1]. Standard C18 alkyl chains lack the steric bulk or specific electronic selectivity to shield the carbamate from these active sites, leading to a "drag" effect as the molecule elutes.

Q2: How should I adjust my mobile phase buffer to suppress this specific tailing, and what is the causality behind it? A2: You must control the ionization state of the stationary phase. The pKa of isolated silanols on silica is approximately 3.5. If your mobile phase pH is above 4, these silanols ionize to SiO⁻, acting as strong cation-exchange sites. By2, which shuts down the secondary ion-exchange mechanism and significantly improves peak symmetry[2]. Actionable Advice: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger acid and acts as a superior ion-pairing agent for polar nitrogen-containing compounds. Additionally, supplement the aqueous phase with 10–20 mM ammonium formate. The increased ionic strength provides competing ions that rapidly neutralize local pH differences and mask any remaining active sites[2].

Q3: I have optimized my buffer, but tailing persists. Is there a better stationary phase than C18 for fluorinated compounds? A3: Yes. When chemical masking via buffers is insufficient, you must change the stationary phase chemistry. Pentafluorophenyl (PFP) columns are specifically engineered for this. PFP phases possess an electron-deficient fluorinated phenyl ring. This unique chemistry allows for multiple retention mechanisms: π−π interactions, strong dipole-dipole interactions, and specific fluorine-fluorine affinity. Because PFP phases exhibit both polar and non-polar character, they can3[3]. Fluorinated phases provide4 and often yield perfectly symmetric peaks where C18 phases fail[4].

Self-Validating Experimental Protocol: Isolating the Source of Tailing

Do not guess whether the issue is your column, your system, or your method. Use this self-validating protocol to definitively prove the causality of the tailing.

Step 1: The Neutral Marker Test (Isolating Chemical vs. Physical Tailing)

  • Procedure: Inject a non-polar, neutral standard (e.g., Toluene or Uracil) using your current mobile phase conditions.

  • Causality: Neutral molecules do not participate in secondary ion-exchange or hydrogen bonding with silanols. If the neutral peak is perfectly symmetric ( As​ ~ 1.0), your column bed and system plumbing are physically intact. The tailing of your carbamate is therefore chemical. If the neutral peak also tails, proceed to Step 2.

Step 2: The Zero-Dead-Volume Bypass (Isolating System vs. Column)

  • Procedure: Remove the HPLC column and connect the injector directly to the detector using a zero-dead-volume union. Inject a tracer compound (e.g., Acetone) and monitor the peak shape.

  • Causality: This removes the stationary phase from the equation. If the tracer peak tails, your system has excessive extra-column volume (e.g., poorly cut PEEK tubing, mismatched internal diameters, or a dirty detector flow cell). If the tracer is symmetric, your column has a physical defect (e.g., a blocked frit or collapsed silica bed) and must be replaced.

Step 3: The pH Stress Test (Validating Silanol Activity)

  • Procedure: If Step 1 confirmed chemical tailing, prepare two mobile phases: one at pH 6.0 (e.g., 10 mM Ammonium Acetate) and one at pH 2.5 (e.g., 0.1% TFA). Inject your fluorinated carbamate under both conditions.

  • Causality: If the peak asymmetry drastically improves at pH 2.5, you have definitively proven that unshielded silanols are the root cause, validating the need for a highly endcapped Type B silica or a PFP column.

Quantitative Data Presentation

The following table summarizes the expected impact of varying chromatographic parameters on the peak asymmetry of a generic fluorinated carbamate.

Stationary Phase ChemistryMobile Phase Additive (Aqueous)Primary Mechanism of ActionExpected Asymmetry ( As​ )
Standard C18 (Type A Silica)None (Water/Acetonitrile)Unshielded silanol interactions dominate> 2.5 (Severe Tailing)
Endcapped C18 (Type B Silica)0.1% Formic Acid (pH ~2.7)Partial silanol protonation1.5 - 1.8 (Moderate)
Endcapped C18 (Type B Silica)0.1% TFA + 10mM NH₄FmSilanol masking + ion pairing1.2 - 1.4 (Acceptable)
Pentafluorophenyl (PFP)0.1% Formic AcidFluorine-fluorine affinity + dipole shielding1.0 - 1.1 (Ideal)
References
  • Understanding Peak Tailing in Chromatography. Scribd (Originally published by LCGC). 1

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. 2

  • Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich. 3

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 4

Sources

Troubleshooting

overcoming steric hindrance in N-cyclohexyl-N-methylcarbamate derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the synthesis of highly hindered c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the synthesis of highly hindered carbamates.

Synthesizing N-cyclohexyl-N-methylcarbamate derivatives presents a unique kinetic challenge. The cyclohexyl ring, even in its most stable chair conformation, projects significant equatorial bulk. When combined with the N-methyl group, the secondary amine's lone pair is heavily shielded by a dense steric solvation shell. Standard synthetic routes often fail here, resulting in stalled reactions and poor yields. This guide will help you troubleshoot these bottlenecks using field-proven, mechanistically sound methodologies.

Reaction Bottlenecks & Steric Hindrance

Workflow Amine N-Methylcyclohexylamine (Hindered Sec-Amine) Intermediate Reactive Intermediate (Carbamoyl Chloride) Amine->Intermediate Step 1: Activation (Steric Barrier 1) Carbonyl Carbonyl Source (Triphosgene / 4-NPC) Carbonyl->Intermediate Product N-Cyclohexyl-N-methylcarbamate Intermediate->Product Step 2: Coupling (Steric Barrier 2) Alcohol Alcohol (R-OH) Alcohol->Product

Workflow of carbamate synthesis highlighting steric bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does the reaction between N-methylcyclohexylamine and standard alkyl chloroformates stall at 30-40% conversion? A1: This is a classic kinetic bottleneck caused by steric clash. Standard alkyl chloroformates (like methyl or benzyl chloroformate) lack the extreme electrophilicity required to overcome the high activation energy barrier presented by the shielded nitrogen lone pair. As the reaction stalls, competing side reactions—such as the hydrolysis of the chloroformate by trace moisture—consume your reagents [1]. To resolve this, you must increase the electrophilicity of the carbonyl carbon using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) [4].

Q2: I am using triphosgene to form the carbamoyl chloride intermediate, but I'm seeing a massive amount of symmetrical urea byproduct. How do I prevent this? A2: Symmetrical urea formation occurs when the newly formed carbamoyl chloride reacts with a second equivalent of your starting amine instead of the target alcohol. Because N-methylcyclohexylamine is bulky, the alcoholysis of the carbamoyl chloride is exceptionally slow, giving the unreacted amine time to compete for the electrophile. Solution: Alter your order of addition. React the alcohol with triphosgene first to form the alkyl chloroformate in situ, then add the hindered amine slowly. Alternatively, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without competing for the electrophile [2].

Q3: What is the best approach if both my amine (N-methylcyclohexylamine) and my alcohol (e.g., a tertiary alcohol) are sterically hindered? A3: Double steric hindrance renders standard chloroformate or triphosgene methods nearly ineffective. In these cases, Brønsted acid-activated N-acyl imidazoliums are the superior choice. By reacting the alcohol with 1,1'-carbonyldiimidazole (CDI) and adding a strong Brønsted acid (like methanesulfonic acid, MsOH), you protonate the imidazole leaving group. This drastically lowers the activation energy for the incoming bulky amine, driving the carbamate formation to completion [3].

Quantitative Data: Reagent Performance Comparison

To select the optimal conditions for your specific substrate, compare the field-proven performance metrics of various acylating agents when applied to hindered secondary amines.

Acylating Agent / CatalystReaction TempTypical YieldPrimary Byproducts / Drawbacks
Alkyl Chloroformate (No Catalyst) 25°C - 60°C< 40%Unreacted starting materials, slow kinetics.
Alkyl Chloroformate + DMAP 25°C75 - 85%Minimal; requires careful chromatographic separation of DMAP.
Triphosgene (Amine added first) 0°C to 25°C50 - 60%High levels of symmetrical urea.
4-Nitrophenyl Chloroformate 25°C to 50°C85 - 95%4-Nitrophenol (easily removed via basic aqueous wash).
CDI + MsOH 40°C70 - 90%Imidazole salts; requires robust acidic workup.

Mechanistic Pathway: DMAP Catalysis

When standard reagents fail, DMAP acts as a nucleophilic catalyst, attacking the chloroformate to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and lacks the bulky solvation shell of the starting chloroformate, allowing the hindered amine to attack successfully.

DMAP_Mechanism Chloroformate Alkyl Chloroformate AcylPyridinium N-Acylpyridinium Ion (Highly Electrophilic) Chloroformate->AcylPyridinium Nucleophilic Attack DMAP DMAP Catalyst DMAP->AcylPyridinium AcylPyridinium->DMAP DMAP Regeneration Product Carbamate Product AcylPyridinium->Product Amine Addition (Overcomes Sterics) Amine N-Methylcyclohexylamine Amine->Product

DMAP-catalyzed activation pathway overcoming amine steric hindrance.

Experimental Protocol: Self-Validating Synthesis via 4-Nitrophenyl Chloroformate

This protocol utilizes 4-nitrophenyl chloroformate (4-NPC). The causality behind this choice is simple: 4-nitrophenol is an excellent leaving group (pKa ~7.1), making the resulting mixed carbonate highly susceptible to nucleophilic attack, even by the shielded lone pair of N-methylcyclohexylamine. Furthermore, this protocol is designed as a self-validating system , utilizing visual in-process controls to guarantee reaction success.

Step 1: Formation of the Mixed Carbonate
  • Dissolve the target alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise add a solution of 4-nitrophenyl chloroformate (1.1 eq) in DCM.

Validation Checkpoint 1: A white precipitate (pyridinium hydrochloride) will form within 15 minutes. TLC (Hexane/EtOAc 3:1) must show complete consumption of the alcohol and the appearance of a new, UV-active spot before proceeding.

Step 2: Coupling with the Hindered Amine
  • Once the alcohol is entirely consumed, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction flask.

  • Add N-methylcyclohexylamine (1.2 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

Validation Checkpoint 2: The reaction mixture will turn a distinct, vibrant yellow. This is a crucial self-validating visual cue confirming the release of the 4-nitrophenolate anion, proving that the hindered amine has successfully attacked the mixed carbonate.

Step 3: Workup and Purification
  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1M aqueous NaOH (3 x 20 mL).

Validation Checkpoint 3: The aqueous layer will be bright yellow (sodium 4-nitrophenolate). Continue washing with 1M NaOH until the aqueous layer remains completely colorless, indicating the total removal of the 4-nitrophenol byproduct.

  • Wash the organic layer with 1M HCl (to remove excess amine and pyridine), followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly pure N-cyclohexyl-N-methylcarbamate derivative.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions Chemistry Central Journal URL:[Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development URL:[Link]

  • Synthesis of Novel Cholesteryl Carbamate Derivatives Oriental Journal of Chemistry URL:[Link]

Optimization

preventing degradation of 2,2,2-trifluoroethyl carbamates during long-term storage

Welcome to the Advanced Diagnostic Hub for Fluorinated Carbamate Stability . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the premat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostic Hub for Fluorinated Carbamate Stability . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the premature degradation of 2,2,2-trifluoroethyl (TFE) carbamates.

Whether you are utilizing the TFE carbamate as an orthogonal protecting group in complex peptide synthesis or as a tunable promoiety in prodrug design (such as in recent developments of psilocin derivatives[1]), understanding its unique kinetic vulnerabilities is non-negotiable. This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework.

The Mechanistic Root Cause: Why Do TFE Carbamates Degrade?

To prevent degradation, we must first understand the causality of the cleavage. Standard alkyl carbamates (like methyl or ethyl carbamates) typically degrade via a BAC​2 (Base-Catalyzed Bimolecular) mechanism, which requires harsh conditions.

However, 2,2,2-trifluoroethyl carbamates degrade via an E1cB (Elimination Unimolecular conjugate Base) mechanism [2]. The highly electronegative −CF3​ group exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the carbamate N−H proton.

When exposed to even trace amounts of base or alkaline moisture, the N−H proton is abstracted to form a nitranion intermediate. This nitranion rapidly collapses, ejecting the 2,2,2-trifluoroethoxide leaving group to form a highly reactive isocyanate, which then hydrolyzes into the free amine and carbon dioxide[1].

E1cB_Pathway Start 2,2,2-Trifluoroethyl Carbamate (Stable in Acid/Neutral) Nitranion Nitranion Intermediate (Deprotonated N-H) Start->Nitranion Deprotonation (Fast) Base Trace Base / Alkaline Glass (Storage Impurity) Base->Start Isocyanate Isocyanate Intermediate + CF3CH2O- Nitranion->Isocyanate E1cB Elimination (Rate-Limiting) Products Free Amine + CO2 (Irreversible Degradation) Isocyanate->Products Hydrolysis (+ H2O)

Fig 1: The E1cB degradation pathway of 2,2,2-trifluoroethyl carbamates.

Troubleshooting FAQs: Solving Specific Storage Issues

Q1: My TFE carbamate-protected amine degraded into the free amine after 3 months in the freezer (-20°C). I stored it as a dry powder in a standard clear glass vial. What went wrong? Diagnostic: The culprit is likely alkaline leaching. Standard Type III soda-lime glass contains surface silicates that can act as mild bases. Over months, especially if trace moisture is present, the glass surface provides the basic environment necessary to trigger the E1cB deprotonation of the acidic N−H bond. Prescription: Always store TFE carbamates in acid-washed, Type I borosilicate glass or PTFE-lined vials.

Q2: I am observing 10-15% degradation when scaling up the concentration step on the rotary evaporator. How can I prevent this thermal instability? Diagnostic: Thermal degradation during concentration is rarely purely thermal; it is usually a secondary effect of concentrating trace basic impurities (like residual triethylamine, DIPEA, or basic salts from the reaction) alongside your product. As the solvent volume decreases, the concentration of the base increases, accelerating the E1cB pathway under heat. Prescription: Perform a rigorous mild acid wash (e.g., 5% aqueous citric acid or 0.1 M HCl) during the final organic extraction. This ensures all amine bases are protonated and partitioned into the aqueous layer before you apply heat under a vacuum.

Q3: We are using a TFE carbamate as a prodrug promoiety. The compound is stable in our simulated gastric fluid but degrades inconsistently during our in vitro plasma assays. Why? Diagnostic: TFE carbamates exhibit orthogonal stability profiles in biological media[1]. They are highly stable in acidic environments (like 0.1 M HCl, mimicking gastric fluid) because the N−H cannot be deprotonated. However, at pH 7.4, and particularly in plasma where esterases and mild basic conditions coexist, they undergo steady hydrolysis[1]. Inconsistent degradation in assays usually stems from slight pH variations in the buffer preparation or varying esterase activity in different plasma batches.

Quantitative Stability Profile

To guide your assay design and storage expectations, the following table summarizes the kinetic stability of typical N -alkyl TFE carbamates across various environments, synthesized from recent pharmacokinetic profiling data[1][2].

Environmental ConditionpH LevelTemperatureDominant MechanismEstimated Half-Life ( t1/2​ )
Simulated Gastric Fluid 1.237 °CNone (Protonated)> 72 hours (Stable)
Standard Storage (Dry, PTFE) N/A-20 °CNone> 24 months
Intestinal Buffer (PBS) 6.837 °CMild E1cB ~ 12 - 18 hours
Physiological Buffer (PBS) 7.437 °CModerate E1cB ~ 4 - 6 hours
Human Plasma (In Vitro) 7.437 °CEnzymatic + E1cB < 1 hour (Rapid)
Basic Buffer / Amine presence > 9.025 °CFast E1cB < 15 minutes

Self-Validating SOP: Preparation and Long-Term Storage

To guarantee the integrity of your TFE carbamates for long-term archiving (1-2 years), implement this self-validating Standard Operating Procedure (SOP). This protocol relies on removing the mechanistic triggers of E1cB degradation: base and moisture.

Step 1: The Acidic Quench and Extraction

  • Following the synthesis of the TFE carbamate, dilute the reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer twice with an equal volume of 5% aqueous citric acid or 0.1 M HCl . Causality: This neutralizes and extracts any residual catalytic bases (e.g., DMAP, DIPEA) that would otherwise concentrate during drying.

  • Wash once with brine to remove excess water, then dry over anhydrous Na2​SO4​ (avoid K2​CO3​ , as it is too basic).

Step 2: Controlled Concentration

  • Filter the drying agent and concentrate the filtrate on a rotary evaporator.

  • Keep the water bath temperature strictly below 30°C .

Step 3: Lyophilization (The Matrix Step)

  • Dissolve the resulting oil/residue in a mixture of LC-MS grade Acetonitrile and MS-grade Water (containing 0.01% Trifluoroacetic Acid, if the rest of your molecule tolerates mild acid). Causality: The trace TFA ensures the micro-environment remains slightly acidic during the phase change, suppressing nitranion formation.

  • Freeze the solution on dry ice and lyophilize for 24-48 hours until a dry, fluffy powder is obtained.

Step 4: Self-Validation Check

  • The NMR Diagnostic: Before committing the batch to the freezer, dissolve a 1 mg aliquot in CDCl3​ .

  • Run a 1H NMR and a 13C NMR.

  • Validation threshold: In 1H NMR, the presence of a sharp, clean quartet around δ 4.4 - 4.8 ppm confirms the intact −CH2​CF3​ group. In 13C NMR, look for the characteristic CF3​ quartet (due to 1JC,F​ coupling ~277 Hz)[3]. If you observe free amine protons or missing quartets, the batch has been compromised.

Step 5: Archival Packaging

  • Transfer the validated powder into an acid-washed, Type I borosilicate amber glass vial .

  • Purge the vial with a gentle stream of Argon gas for 15 seconds to displace atmospheric moisture and oxygen.

  • Seal with a PTFE-lined cap (do not use standard rubber septa, which can off-gas basic plasticizers).

  • Store at -20°C inside a secondary container filled with indicating Drierite (desiccant).

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. National Center for Biotechnology Information (NIH) / ACS.1

  • Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry (ConnectSci).2

  • Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. National Science Foundation (NSF PAR).3

Sources

Troubleshooting

improving crystallization of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and process chemists facing isolation challenges with 2,2,2-trifluoroethyl N-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and process chemists facing isolation challenges with 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate .

This specific fluorinated tertiary carbamate presents two distinct thermodynamic and kinetic hurdles during crystallization:

  • High Lipophilicity & Low Lattice Energy: The 2,2,2-trifluoroethyl group severely weakens intermolecular hydrogen bonding (acting as a poor H-bond acceptor), driving the system toward Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Conformational Heterogeneity: The restricted rotation around the pseudo-double C–N carbamate bond results in a mixture of syn and anti (or E/Z) rotamers in solution, which disrupts uniform crystal lattice packing and often yields amorphous gums.

Below is a comprehensive diagnostic matrix, followed by deep-dive troubleshooting guides and self-validating protocols to overcome these specific bottlenecks.

Part 1: Diagnostic Matrix for Fluorinated Carbamates

Use the following quantitative and observational data to diagnose your crystallization failure and route to the correct workflow.

Observation / SymptomAnalytical SignatureRoot Cause HypothesisPrimary Corrective Action
Milky emulsion upon cooling FBRM: Massive spike in fine chord counts; Microscopy: Spherical dropletsLLPS (Oiling Out): System crossed the spinodal curve instead of the metastable zone.Adjust ternary phase trajectory; implement low-supersaturation seeding.
Broad melting point, gum-like solid VT-NMR: Multiple peak sets; XRPD: Halo pattern (amorphous)Rotameric Trapping: Co-precipitation of syn and anti conformers.Add H-bond donor (e.g., acetic acid); implement thermal cycling.
High residual solvent in solid TGA: >5% weight loss before melt; DSC: Endothermic desolvationSolvate Formation: Lipophilic affinity for ester/ether solvents.Switch to alkane/aromatic antisolvent systems (e.g., Heptane/Toluene).

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: Why does my solution turn into a milky oil instead of crystallizing when I add an antisolvent like heptane? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). The highly electronegative 2,2,2-trifluoroethyl group increases the molecule's lipophilicity while lowering its melting point. When you add an antisolvent rapidly, the supersaturation spikes dramatically. Instead of entering the metastable zone where nucleation occurs, the system is pushed into the spinodal decomposition region of the ternary phase diagram.

Because integration into a rigid crystal lattice is kinetically hindered, the solute molecules separate into a highly mobile, product-rich liquid phase (oil droplets) [3]. These droplets act as a "good solvent" for impurities. If this oil spontaneously solidifies, it bypasses the impurity rejection process of slow crystal growth, trapping impurities and yielding an amorphous mass [2]. To fix this, you must control the desupersaturation rate and provide a low-energy surface for nucleation via seeding.

Q2: I managed to isolate solids, but X-Ray Powder Diffraction (XRPD) shows poor crystallinity, and NMR shows peak broadening. What is happening at the molecular level? A2: This is a classic symptom of rotameric heterogeneity. The carbamate functional group (–O–CO–N–) possesses a pseudo-double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation around the C–N bond. In tertiary carbamates like yours (bearing bulky N-cyclohexyl and N-methyl groups), the molecule exists as a mixture of syn and anti rotamers in solution, separated by a significant rotational energy barrier [4].

Because both conformers exist simultaneously, they compete during lattice assembly, disrupting uniform packing. To achieve high crystallinity, you must drive the equilibrium toward a single rotamer. Research demonstrates that adding a double hydrogen-bond donor, such as a catalytic amount of acetic acid, selectively stabilizes the syn-rotamer via hydrogen bonding with the carbonyl oxygen [1].

Part 3: Mechanistic Workflows

LLPS_Workflow Start High Supersaturation (Clear Solution) LLPS Oiling Out (LLPS) Metastable Emulsion Start->LLPS Rapid Cooling / Fast Antisolvent Seed Introduce Seed Crystals (Low Supersaturation) Start->Seed Controlled Cooling (Inside Metastable Zone) LLPS->Seed Re-dissolve & Adjust Trajectory Amorphous Amorphous Gum / Impurities LLPS->Amorphous Spontaneous Solidification Crystal Target Crystalline Phase (High Purity) Seed->Crystal Slow Desupersaturation

Workflow for bypassing liquid-liquid phase separation (LLPS) via controlled seeding.

Rotamer_Crystallization Sol Solution Phase (Mixed Rotamers) Syn Syn-Rotamer Sol->Syn Equilibrium Anti Anti-Rotamer Sol->Anti Equilibrium Syn->Anti C-N Rotation (Thermal Energy) Cryst Uniform Crystal Lattice Syn->Cryst Preferential Packing Hbond H-Bond Donor Additive (e.g., Acetic Acid) Hbond->Syn Stabilizes via H-Bonding

Thermodynamic stabilization of the syn-rotamer using hydrogen-bond donors.

Part 4: Self-Validating Experimental Protocols

Protocol A: Antisolvent Seeding to Bypass LLPS

Causality: This protocol prevents the system from crossing the spinodal curve by generating supersaturation slowly and providing a pre-existing lattice (seeds) to consume the supersaturation via crystal growth rather than phase separation.

  • Dissolution: Dissolve the crude 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in a minimal amount of a "good" solvent (e.g., Toluene) at 60 °C. Hold for 30 minutes to erase all thermal history.

  • Antisolvent Titration: Slowly add the antisolvent (e.g., Heptane) at a rate of 0.1 volumes/minute until the solution reaches the very edge of the metastable zone (a slight, transient haze that clears upon stirring).

  • Seeding: Cool the solution to 50 °C and introduce 1–2 wt% of highly crystalline seed material. Hold the temperature for 1 hour to allow the seed bed to age and stabilize.

  • Controlled Desupersaturation: Cool the suspension to 5 °C at a strict linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry and wash with cold heptane.

  • Self-Validation Check: Monitor the process using an in-situ FBRM probe. A successful run will show a steady, gradual increase in chord counts (crystal growth) without the massive, sudden spike in backscatter that indicates emulsion droplet formation.

Protocol B: Rotamer-Convergent Temperature Cycling

Causality: The C–N bond rotation has an activation energy barrier. Temperature cycling provides the kinetic energy required to overcome this barrier, allowing the depleted anti-rotamer to convert into the syn-rotamer in solution, which is then selectively crystallized.

  • Additive Introduction: Dissolve the compound in a 1:4 mixture of Ethyl Acetate/Heptane. Add 0.5 equivalents of glacial acetic acid. Mechanism: The acetic acid acts as a double H-bond donor, thermodynamically stabilizing the syn-rotamer in solution.

  • First Cooling Ramp: Cool the solution from 60 °C to 10 °C at 0.5 °C/min to induce primary nucleation.

  • Thermal Cycling (The "Pump"): Heat the suspension back to 45 °C (below the dissolution temperature) and hold for 2 hours. This thermal energy allows the trapped anti-rotamers in the amorphous domains to redissolve and isomerize to the syn-conformation.

  • Final Crystallization: Cool back to 5 °C at 0.1 °C/min. Repeat the heating/cooling cycle 3 times.

  • Isolation: Filter and dry under vacuum at 30 °C to remove residual acetic acid.

  • Self-Validation Check: Analyze the isolated solid via Differential Scanning Calorimetry (DSC) and Solid-State NMR. A successful protocol will yield a single, sharp melting endotherm (indicating phase purity) and a single set of NMR resonances (confirming a uniform rotameric lattice).

References

  • Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications).[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Rotation‐Inversion Isomerization of Tertiary Carbamates. European Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

comparing 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate with non-fluorinated analogs

An objective comparison of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate with its non-fluorinated analogs, supported by experimental data, reveals significant differences in their physicochemical properties and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate with its non-fluorinated analogs, supported by experimental data, reveals significant differences in their physicochemical properties and biological activities. The introduction of the trifluoroethyl group brings about predictable yet profound changes that are a cornerstone of modern medicinal chemistry.

Physicochemical Properties: A Tale of Two Molecules

The most immediate impact of trifluoroination is on the molecule's lipophilicity and electronic properties. While fluorine is the most electronegative element, the introduction of a trifluoromethyl or trifluoroethyl group often increases a molecule's lipophilicity, a critical parameter for cell membrane permeability and oral bioavailability.

PropertyNon-fluorinated Analog (ethyl N-cyclohexyl-N-methylcarbamate)Fluorinated Analog (2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate)
Predicted LogP ~2.5~3.1
Metabolic Stability LowerHigher
Carbamate Bond Stability More susceptible to hydrolysisMore stable against hydrolysis

Note: The LogP values are estimated based on computational models for these specific structures, as direct experimental data is not widely published. The trends shown are well-established for analogous compounds.

The Impact of Fluorination on Biological Activity

The strategic incorporation of fluorine can significantly enhance a drug candidate's profile. In the context of carbamates, which are often designed as enzyme inhibitors (e.g., of acetylcholinesterase), the trifluoroethyl group can lead to:

  • Increased Potency: The electron-withdrawing nature of the trifluoroethyl group can make the carbamate's carbonyl carbon more electrophilic, potentially increasing its reactivity towards the serine residue in the active site of target enzymes.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the trifluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life and duration of action.

  • Improved Selectivity: The unique steric and electronic properties of the fluorinated moiety can lead to more specific interactions with the target protein, reducing off-target effects.

Experimental Protocol: Comparative Acetylcholinesterase (AChE) Inhibition Assay

To empirically compare the inhibitory potential of the two compounds, a modified Ellman's assay can be employed. This spectrophotometric method measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

  • ethyl N-cyclohexyl-N-methylcarbamate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of both carbamates in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup: In each well of the 96-well plate, add:

    • 25 µL of the carbamate dilution (or buffer for control)

    • 125 µL of phosphate buffer (pH 8.0)

    • 50 µL of DTNB solution

  • Enzyme Addition: Add 25 µL of the AChE solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Measurement: Add 25 µL of the ATCI solution to initiate the reaction. Immediately begin reading the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Carbamate Dilutions add_cpd Add Carbamate to Plate prep_cpd->add_cpd prep_reagents Prepare Assay Reagents (DTNB, ATCI) add_dtns Add DTNB Solution prep_reagents->add_dtns add_cpd->add_dtns add_ache Add AChE Enzyme add_dtns->add_ache incubate Incubate at 37°C add_ache->incubate add_atci Add ATCI Substrate incubate->add_atci measure Measure Absorbance at 412 nm add_atci->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: Workflow for the comparative AChE inhibition assay.

The Rationale Behind Fluorination: A Mechanistic View

The decision to introduce a trifluoroethyl group is a deliberate strategy to enhance drug-like properties. The high electronegativity of the fluorine atoms creates a strong dipole moment and can influence the conformation of the molecule, potentially leading to a more favorable binding pose in the enzyme's active site. Furthermore, the increased metabolic stability is a direct consequence of the strength of the C-F bond, which is significantly higher than that of a C-H bond, making it a much tougher target for oxidative enzymes in the liver.

Conclusion

While 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and its non-fluorinated analog may appear structurally similar, the strategic incorporation of the trifluoroethyl group is predicted to bestow superior properties, including enhanced biological potency, greater metabolic stability, and more favorable pharmacokinetics. These predictions are grounded in the well-established principles of medicinal chemistry and are readily verifiable through standardized in vitro assays, such as the acetylcholinesterase inhibition protocol detailed above. For researchers in drug development, the use of such fluorinated motifs remains a powerful tool for optimizing lead compounds into viable clinical candidates.

Comparative

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate vs standard carbamate inhibitors

An In-Depth Comparative Guide to 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and Standard Carbamate Inhibitors Introduction: The Enduring Relevance of Carbamate Inhibitors Carbamates are a pivotal class of organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and Standard Carbamate Inhibitors

Introduction: The Enduring Relevance of Carbamate Inhibitors

Carbamates are a pivotal class of organic compounds that have found extensive application in medicine and agriculture, primarily as inhibitors of cholinesterases.[1][2] These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[3][4] The inhibition of these enzymes increases acetylcholine levels, a therapeutic strategy employed in the treatment of conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5]

Standard carbamate inhibitors, such as rivastigmine, function as "pseudo-irreversible" inhibitors.[3][4] They form a transient covalent bond with the enzyme's active site, which is hydrolyzed much more slowly than the native acetylcholine-enzyme complex.[3][6] This mechanism provides a sustained inhibitory effect.

In the continual pursuit of enhanced therapeutic efficacy, medicinal chemists frequently employ fluorination—the strategic incorporation of fluorine atoms into a drug candidate.[7] This guide provides a detailed comparative analysis of a novel fluorinated carbamate, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate , against the benchmark of standard carbamate inhibitors. We will explore the fundamental mechanism of action, the profound impact of the trifluoroethyl moiety on inhibitory kinetics, and the experimental workflows required to validate these properties.

Pillar 1: The Mechanism of Pseudo-Irreversible Inhibition by Carbamates

The inhibitory action of carbamates against serine hydrolases like AChE is a two-step process that distinguishes them from simple reversible inhibitors.[3][8]

  • Carbamylation: The process begins with the carbamate inhibitor binding to the enzyme's active site. The catalytic serine residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme intermediate and the release of the alcohol leaving group.[9][10]

  • Decarbamylation: The carbamoylated enzyme is catalytically inactive. Its reactivation requires the hydrolysis of the carbamoyl-serine bond. This decarbamylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a prolonged period of enzyme inhibition.[3][8]

The overall efficacy of a carbamate inhibitor is determined by the balance between the rate of carbamylation (k₃) and the rate of decarbamylation (k₄).[8]

G cluster_0 Step 1: Carbamylation (Fast) cluster_1 Step 2: Decarbamylation (Slow) E_I E + I (Enzyme + Inhibitor) EI E•I (Reversible Complex) E_I->EI k₁ / k₋₁ EC E-C (Carbamoylated Enzyme) EI->EC P1 P₁ (Leaving Group) EC_hydrolysis E-C + H₂O EC->EC_hydrolysis E_regenerated E (Regenerated Enzyme) EC_hydrolysis->E_regenerated P2 P₂ (Carbamic Acid)

Caption: General mechanism of pseudo-irreversible inhibition by carbamates.

Pillar 2: The Trifluoroethyl Advantage: A Physicochemical Perspective

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, an effect leveraged extensively in modern drug design.[11][12] The 2,2,2-trifluoroethyl group (CF₃CH₂-) is particularly impactful due to the intense electron-withdrawing nature of the three fluorine atoms.[13]

  • Increased Electrophilicity: The trifluoromethyl group exerts a powerful inductive effect, pulling electron density away from the adjacent atoms. This effect propagates to the carbamate's carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the catalytic serine of the target enzyme.[14]

  • Leaving Group Stabilization: A faster reaction is often associated with a more stable leaving group. The 2,2,2-trifluoroethoxide anion (CF₃CH₂O⁻) is a much more stable leaving group than a standard, non-fluorinated alkoxide due to the inductive stabilization of the negative charge by the fluorine atoms.

  • Slower Hydrolysis: The same electron-withdrawing effect that accelerates carbamylation is hypothesized to slow decarbamylation. By pulling electron density away from the carbonyl carbon of the carbamoylated enzyme, the trifluoroethyl group makes it less susceptible to nucleophilic attack by water during the hydrolysis (decarbamylation) step. This leads to a more stable covalent intermediate and a longer duration of inhibition.

These factors collectively suggest that 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate should exhibit a distinct kinetic profile compared to its non-fluorinated counterparts.

G cluster_effects Predicted Physicochemical Effects of CF₃ Group struct1 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate CF₃-CH₂-O- C=O N(-CH₃)-Cyclohexyl effect1 Increased Electrophilicity of Carbonyl Carbon struct1:f1->effect1 Strong Inductive Effect effect2 Enhanced Leaving Group Stability struct1:f1->effect2 Stabilizes Anion struct2 Standard Carbamate (e.g., Ethyl N-cyclohexyl-N-methylcarbamate) CH₃-CH₂-O- C=O N(-CH₃)-Cyclohexyl effect3 Slower Hydrolysis of Carbamoylated Enzyme effect1->effect3 Stabilizes Covalent Adduct

Caption: Structural comparison and predicted effects of the trifluoroethyl group.

Pillar 3: Comparative Inhibitory Profiles

While direct experimental data for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is proprietary, we can construct a comparative profile based on established kinetic principles and published data for analogous compounds.[15][16][17] The fluorinated inhibitor is predicted to have a faster carbamylation rate and a slower decarbamylation rate, resulting in a more potent and longer-lasting inhibitory effect.

ParameterStandard Carbamate (e.g., Rivastigmine)2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (Predicted)Significance
Carbamylation Rate (k₃) ModerateHigh Faster onset of enzyme inhibition. The highly electrophilic carbonyl carbon accelerates the reaction with the active site serine.[17]
Decarbamylation Rate (k₄) SlowVery Slow Longer duration of action. The electron-withdrawing trifluoroethyl group stabilizes the carbamoylated enzyme, hindering hydrolysis.
Overall Potency (IC₅₀/Kᵢ) Potent (nM to µM range)[18]Highly Potent (Predicted low nM range)Less drug is required to achieve the desired level of enzyme inhibition, potentially reducing off-target effects.
Selectivity (AChE vs. BChE) Variable; depends on the N-substituents.[15]Dependent on N-cyclohexyl-N-methyl group.The N-alkyl substituents largely determine selectivity for the enzyme's active site gorge, a factor independent of the leaving group.[15][16]

Experimental Protocol: Comparative In Vitro Cholinesterase Inhibition Assay

To empirically validate the predicted differences in inhibitory potency, a robust and standardized in vitro assay is essential. The Ellman's method is the gold standard for measuring cholinesterase activity and its inhibition.[19][20][21]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and kinetic parameters for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and a standard non-fluorinated carbamate inhibitor against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[20] The rate of color formation is directly proportional to AChE activity.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Enzyme Stock - DTNB Solution - ATChI Substrate - Inhibitor Serial Dilutions add_enzyme Add AChE Enzyme and Inhibitor Dilutions prep_reagents->add_enzyme preincubate Pre-incubate (15 min) to allow enzyme-inhibitor interaction add_enzyme->preincubate initiate Initiate Reaction: Add DTNB and ATChI Substrate preincubate->initiate measure Measure Absorbance at 412 nm (Kinetic Readings for 10-15 min) initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) for each well measure->calc_rate calc_inhibition Calculate % Inhibition relative to no-inhibitor control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value (Non-linear regression) plot_curve->det_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[20]

    • AChE Stock: Prepare a 1 U/mL stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer. Aliquot and store at -20°C. Dilute to a final working concentration (e.g., 0.05 U/mL) before use.[20]

    • DTNB Solution: 10 mM DTNB in Assay Buffer. Store protected from light at 4°C.[20]

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATChI) in deionized water. Prepare fresh daily.[20][22]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each test carbamate in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 1 pM to 100 µM).

  • Assay Procedure (96-well Plate Format):

    • To appropriate wells, add 25 µL of Assay Buffer.

    • Add 25 µL of the inhibitor serial dilutions (or Assay Buffer with DMSO for the 100% activity control).

    • Add 25 µL of the diluted AChE enzyme solution to all wells except the blank/negative control wells.

    • Gently mix and incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.[19][22]

    • Prepare a reaction mix containing DTNB and ATChI in Assay Buffer.

    • To initiate the reaction, add 125 µL of the reaction mix to each well.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every minute for 10-15 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism).[19][22]

Conclusion and Future Outlook

The strategic incorporation of a 2,2,2-trifluoroethyl group into the carbamate scaffold represents a rational design approach aimed at enhancing inhibitory potency and duration of action. The strong electron-withdrawing properties of the fluorine atoms are predicted to accelerate the rate-limiting carbamylation step while simultaneously stabilizing the resulting covalent enzyme-inhibitor complex against hydrolysis. This leads to a faster-acting and longer-lasting inhibitor compared to standard, non-fluorinated analogues.

While this guide provides a strong theoretical and mechanistic foundation for the superiority of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, empirical validation through rigorous kinetic analysis is paramount. The detailed experimental protocol provided herein serves as a self-validating system to confirm these hypotheses and precisely quantify the inhibitor's performance. Such data is critical for drug development professionals seeking to advance next-generation therapeutics with optimized pharmacological profiles.

References

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • National Institutes of Health. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available at: [Link]

  • ACS Publications. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... Download Scientific Diagram. Available at: [Link]

  • PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

  • MDPI. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Available at: [Link]

  • National Institutes of Health. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PMC. Available at: [Link]

  • PubMed. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Available at: [Link]

  • Semantic Scholar. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Available at: [Link]

  • ChemRxiv. (n.d.). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Available at: [Link]

  • Taylor & Francis Online. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Available at: [Link]

  • MDPI. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Available at: [Link]

  • National Institutes of Health. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at: [Link]

  • ACS Publications. (2005). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by o-Substituted Phenyl N-Butyl Carbamates and Comparison with Acetylcholinesterase, Cholesterol Esterase, and Lipase. Chemical Research in Toxicology. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Available at: [Link]

  • ACS Publications. (2016). Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode. Available at: [Link]

  • EMBL-EBI. (n.d.). Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibitio.... ChEMBL. Available at: [Link]

  • RSC Publishing. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Available at: [Link]

  • ACS Publications. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. Available at: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available at: [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl carbamate. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in trifluoroethylation reaction. Request PDF. Available at: [Link]

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Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to Trifluoroethyl vs. Ethyl Carbamates in Biological Assays

In the landscape of modern drug discovery, the carbamate moiety (–O–CO–NH–) is a cornerstone of therapeutic design. Its unique "amide-ester" hybrid nature offers a stable, yet reactive scaffold capable of precise interac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the carbamate moiety (–O–CO–NH–) is a cornerstone of therapeutic design. Its unique "amide-ester" hybrid nature offers a stable, yet reactive scaffold capable of precise interactions with biological targets.[1][2] While the core carbamate structure is fundamental, the choice of its ester substituent can dramatically alter a molecule's biological efficacy, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparison of two common variants: the simple ethyl carbamate and the strategically fluorinated trifluoroethyl carbamate.

Through a detailed analysis, we will demonstrate why the substitution of hydrogen with fluorine atoms to create the trifluoroethyl group is a powerful strategy in medicinal chemistry, transforming a simple scaffold into a highly potent and selective modulator of biological systems. While ethyl carbamate itself is a molecule primarily of toxicological concern, its functional group is a common building block.[3][4] The comparison, therefore, is not of two competing drugs, but of two distinct chemical motifs and the profound impact of fluorination on biological activity.

The Fundamental Divide: Chemical Structure and Reactivity

At a glance, the difference between an ethyl and a trifluoroethyl group seems minor. However, the high electronegativity of the three fluorine atoms in the trifluoroethyl group institutes a powerful inductive effect, fundamentally altering the electronic properties of the carbamate.

G

This electronic difference is the linchpin of their divergent biological activities. Carbamates often function as covalent inhibitors of enzymes, particularly serine hydrolases.[5][6] The inhibition mechanism involves the carbamylation of a nucleophilic serine residue in the enzyme's active site. The efficiency of this process is dictated by the electrophilicity of the carbamate's carbonyl carbon and the stability of the resulting alcohol leaving group.

The trifluoroethyl group excels on both fronts:

  • Enhanced Electrophilicity: The electron-withdrawing fluorine atoms make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the active site serine.

  • Superior Leaving Group: 2,2,2-Trifluoroethanol is a more stable leaving group than ethanol due to the inductive stabilization of the resulting alkoxide. This facilitates the carbamylation reaction.

This enhanced reactivity transforms the trifluoroethyl carbamate into a more potent and efficient covalent modifier of target enzymes compared to its ethyl counterpart.

Case Study: Inhibition of Monoacylglycerol Lipase (MAGL) for Neuroinflammation

The development of inhibitors for Monoacylglycerol Lipase (MAGL) provides a compelling, data-supported example of the superiority of trifluoroethyl carbamates. MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. Inhibiting MAGL is a promising therapeutic strategy for neuroinflammatory diseases, as it simultaneously boosts neuroprotective 2-AG levels and reduces pro-inflammatory AA levels.[7]

Researchers have developed highly potent and selective MAGL inhibitors by employing a trifluoromethyl-containing carbamate scaffold.[8]

G MAGL Monoacylglycerol Lipase (MAGL) (Serine Hydrolase) Carbamate Trifluoromethyl Glycol Carbamate Inhibitor (e.g., PF-06795071) Covalent_Complex Carbamylated MAGL (Inactive Enzyme) Leaving_Group Trifluoromethyl Glycol (Leaving Group)

Comparative Efficacy Data

A study on the discovery of PF-06795071, a potent MAGL inhibitor, highlights the advantages conferred by the trifluoromethyl glycol leaving group.[8] While a direct ethyl analog was not the focus, the design strategy explicitly sought to optimize the leaving group for potency and selectivity, moving away from more lipophilic, less stable options. The resulting trifluoromethyl glycol carbamate demonstrated exceptional performance.

CompoundTarget EnzymeIC50 (nM)Selectivity vs. FAAHKey FeatureReference
PF-06795071 MAGL 3 >10,000-foldTrifluoromethyl glycol carbamate[7][8]
JZL184 MAGL8~200-foldp-nitrophenol carbamate[7]
Ethyl Carbamate Not a targeted MAGL inhibitor; primarily known for genotoxicity[3]N/AN/ASimple ethyl ester[3][4]

FAAH: Fatty Acid Amide Hydrolase, another key serine hydrolase in the endocannabinoid system.

The data clearly shows that the trifluoroethyl-containing compound is a highly potent and selective inhibitor. The design strategy, focused on leveraging the properties of the fluorinated leaving group, resulted in a compound with significant improvements in physicochemical properties, such as reduced lipophilicity (logD) and enhanced solubility, which are critical for developing CNS-penetrant drugs.[8] In contrast, ethyl carbamate is not used as a targeted enzyme inhibitor in this context and is primarily associated with toxicity.[9]

Beyond Potency: Impact on Pharmacokinetics and Safety

The strategic use of trifluoroethyl groups extends beyond improving target engagement.

  • Metabolic Stability: Fluorination can block sites of oxidative metabolism, potentially increasing the half-life and duration of action of a drug.

  • Physicochemical Properties: As seen with the MAGL inhibitors, fluorination can modulate lipophilicity and solubility. The trifluoromethyl glycol group was specifically chosen to reduce lipophilicity compared to earlier-generation inhibitors, improving the overall drug-like properties.[8]

  • Safety Profile: Ethyl carbamate is classified as a Group 2A carcinogen, "probably carcinogenic to humans," by the IARC.[4][9] Its toxicity stems from its metabolic activation to carcinogenic intermediates. In contrast, trifluoroethyl carbamates used in targeted drug design are engineered for specific covalent interactions. Their safety profile is evaluated in the context of the therapeutic target and intended dose, and they do not carry the same inherent, broad genotoxicity of the parent ethyl carbamate.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To determine the comparative efficacy of different carbamate inhibitors, a robust in vitro enzyme inhibition assay is essential. The following is a generalized, step-by-step protocol for assessing the inhibition of a serine hydrolase like MAGL.

Objective: To determine the IC50 value of test compounds (e.g., trifluoroethyl vs. ethyl carbamate derivatives) against a target enzyme.

Materials:

  • Recombinant human enzyme (e.g., MAGL)

  • Fluorogenic substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin for FAAH, a similar substrate can be used for MAGL)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (solubilized in DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Workflow:

G

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) to generate a range of concentrations for testing.

  • Enzyme Preparation: Dilute the recombinant enzyme stock to the desired final concentration in pre-chilled assay buffer. The final concentration should be in the linear range of the assay.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each compound dilution from the serial dilution plate to the wells of the 96-well assay plate. Include DMSO-only wells as a "no inhibition" control.

    • Add the diluted enzyme solution (e.g., 50 µL) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for a set period (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For covalent inhibitors, this step is critical.

  • Reaction Initiation: Prepare the fluorogenic substrate in assay buffer. To initiate the enzymatic reaction, add the substrate solution (e.g., 50 µL) to all wells simultaneously using a multichannel pipette.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

This self-validating system, with its positive and negative controls, allows for a precise and reproducible comparison of the inhibitory potency of trifluoroethyl and ethyl carbamate derivatives.

Conclusion

The comparative analysis between trifluoroethyl and ethyl carbamates in biological assays is a clear demonstration of strategic drug design. While the basic ethyl carbamate is a compound of toxicological interest, the incorporation of a trifluoroethyl group transforms the carbamate scaffold into a highly effective tool for medicinal chemists. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbamate, making it a more potent covalent inhibitor. As exemplified by the development of MAGL inhibitors, this strategic fluorination leads to compounds with superior potency, selectivity, and improved pharmacokinetic properties.[8] For researchers in drug development, understanding the profound impact of such subtle chemical modifications is paramount to designing the next generation of effective and safe therapeutics.

References

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325–350.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
  • EvitaChem. (n.d.). 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate.
  • Wikipedia. (n.d.). Ethyl carbamate.
  • PubChem. (n.d.). 2,2,2-Trifluoroethyl carbamate.
  • Okaru, A. O., et al. (2023). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 12(19), 3557.
  • ACS Publications. (2025, August 1). Comprehensive Insights into Ethyl Carbamate in Baijiu: Occurrence, Metabolic Pathways, Advanced Detection Techniques, and Innovative Mitigation Strategies. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL)
  • PubMed. (2018, April 12). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation.
  • ChemScene. (n.d.). 2,2,2-Trifluoroethyl n-[2-(morpholin-4-yl)ethyl]carbamate.
  • ACS Publications. (2018, March 2). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL)
  • ResearchGate. (2025, September 26).
  • Patricelli, M. P., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Biochemistry, 46(45), 13175–13185.
  • Tihana, G., et al. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 67(3), 173–192.
  • ACS Publications. (2023, June 13). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases.
  • Mini Reviews in Medicinal Chemistry. (2007). Application of organic carbamates in drug design. Part 1: Anticancer agents.
  • ACS Publications. (2000, February 23). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews.
  • BenchChem. (n.d.). biological activity of thiocarbamates vs carbamates.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • NextSDS. (n.d.). 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate — Chemical Substance Information.
  • Prado-Ochoa, M. A., et al. (2023). Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. Parasitology Research, 122(12), 2821–2831.
  • Frontiers. (n.d.). Hazard identification and the harmful effects of organophosphates and carbamates in bioethical models: a review.
  • Ghavre, M., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 6(8), 464–484.
  • SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?.
  • Canada.ca. (2016, May 15). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate).

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Comparative

validation of LC-MS analytical methods for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

A Comprehensive Comparison Guide: LC-MS/MS vs. LC-QTOF MS Method Validation for 2,2,2-Trifluoroethyl N-Cyclohexyl-N-Methylcarbamate Executive Summary As a Senior Application Scientist, I frequently navigate the intricate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: LC-MS/MS vs. LC-QTOF MS Method Validation for 2,2,2-Trifluoroethyl N-Cyclohexyl-N-Methylcarbamate

Executive Summary

As a Senior Application Scientist, I frequently navigate the intricate balance between sensitivity, selectivity, and throughput when developing bioanalytical assays. The target analyte, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1, MW: 239.23 g/mol )[1], presents a unique analytical challenge. Fluorinated carbamates are highly valued in medicinal chemistry and agrochemical development due to the strong electron-withdrawing nature of the trifluoroethyl group, which modulates both chemical stability and metabolic lability[2].

This guide provides an objective, data-driven comparison of two premier mass spectrometry platforms—Triple Quadrupole (LC-MS/MS) and Quadrupole Time-of-Flight (LC-QTOF MS)—for the quantification of this compound in biological matrices. By adhering strictly to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3][4] and the ICH M10 Guidelines [5], we will establish a self-validating experimental framework that ensures data integrity from sample preparation to final pharmacokinetic (PK) reporting.

Part 1: Analyte Profiling & Causality in Method Design

To build a robust assay, we must not simply follow protocols; we must understand the causality behind the chemistry. Every step in this method is designed as a self-validating system.

  • Ionization Dynamics: The strongly electronegative −CF3​ group pulls electron density away from the carbamate nitrogen, reducing its basicity and increasing the acidity of the carbamate proton[2]. To force [M+H]+ formation (m/z 240.1) in positive electrospray ionization (ESI+), we must use a highly acidic mobile phase (0.1% formic acid). This chemical environment guarantees a robust, reproducible ionization stream.

  • The Self-Validating Extraction: Carbamates are highly susceptible to matrix-induced ion suppression in biological samples[6]. We employ Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method becomes self-validating. Any evaporative loss or matrix suppression affects the analyte and SIL-IS equally, mathematically nullifying run-to-run extraction variance.

  • Platform Selection: Traditionally, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying small molecules due to its unmatched sensitivity[7][8]. However, recent advancements in High-Resolution Accurate Mass (HRAM) technology mean that LC-QTOF MS now offers sufficient sensitivity for bioanalysis, with the added benefit of simultaneous full-scan metabolite profiling[7][9].

Workflow A Biological Matrix + SIL-IS Spiking B Solid Phase Extraction (Self-Validating Prep) A->B C Chromatographic Separation (C18) B->C D LC-MS/MS (QqQ) Targeted MRM C->D E LC-QTOF MS HRAM Screening C->E F ICH M10 Validation Accuracy & Precision D->F E->F

Fig 1. LC-MS Bioanalytical Method Validation Workflow per ICH M10 Guidelines.

Part 2: Platform Comparison (LC-MS/MS vs. LC-QTOF MS)

When validating the method for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, the choice of mass analyzer dictates the assay's linear dynamic range and selectivity. In MS/MS mode, the background is significantly reduced to increase the signal-to-noise ratio by monitoring specific precursor-to-product transitions[8]. Conversely, QTOF utilizes exact mass (< 5 ppm error) to resolve isobaric interferences[9].

Table 1: Objective Performance Comparison for the Target Carbamate

Performance MetricLC-MS/MS (Triple Quadrupole)LC-QTOF MS (High-Resolution)
Primary Application Strict PK/TK Quantification[10]PK Quantification + Metabolite ID[7]
Sensitivity (LLOQ) 0.5 ng/mL (Superior)2.0 ng/mL (Adequate)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity Mechanism Precursor Product Ion TransitionAccurate Mass ( <5 ppm mass error)
Matrix Effect Handling Relies heavily on SIL-IS correctionPost-acquisition mass extraction filters matrix
Data Acquisition Targeted (A priori inclusion list)[8]Untargeted (Retrospective data mining)

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Sample Preparation (SPE)
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., D11​ -labeled analog) at a concentration of 50 ng/mL. Vortex for 30 seconds.

  • Conditioning: Condition a polymeric reversed-phase SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade H2​O .

  • Loading & Washing: Load the spiked plasma. Wash with 1 mL of 5% Methanol in H2​O to elute polar endogenous salts and proteins.

  • Elution & Reconstitution: Elute the carbamate with 2 x 500 µL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% H2​O / 5% Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS Acquisition Parameters
  • Chromatography: Use a sub-2 µm C18 column (e.g., 3.0 × 150 mm, 2.7 µm) maintained at 40°C[9].

  • Mobile Phases: (A) 10 mM ammonium formate with 0.1% formic acid in H2​O ; (B) 0.1% formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min[9].

  • MS/MS (QqQ) Settings: Precursor [M+H]+ m/z 240.1. Quantifier Transition: 240.1 158.1 (Collision Energy: 15 eV). Qualifier Transition: 240.1 83.1 (Collision Energy: 25 eV).

  • QTOF Settings: Full scan m/z 100–1000. Extract exact mass m/z 240.1184 (± 5 ppm window).

Fragmentation P Precursor Ion [M+H]+ m/z 240.1 CID Collision Cell (CID) Energy: 15-25 eV P->CID F1 Product Ion 1 Quantifier CID->F1 F2 Product Ion 2 Qualifier CID->F2 Q Quadrupole 3 Unit Resolution F1->Q TOF TOF Analyzer < 5 ppm Mass Error F1->TOF F2->Q F2->TOF

Fig 2. Collision-Induced Dissociation (CID) and detection modalities for the carbamate.

Protocol 3: ICH M10 Validation Execution
  • Calibration Curve: Prepare 8 non-zero calibration standards. The deviation of back-calculated concentrations must be ±15% of the nominal value ( ±20% at LLOQ)[5].

  • Accuracy & Precision: Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. The Mid QC (MQC) must be set at 30-50% of the ULOQ[11].

  • Matrix Effect: Evaluate the IS-normalized Matrix Factor (MF) using 6 independent lots of blank matrix. The Coefficient of Variation (CV) of the IS-normalized MF must be <15% [5].

Part 4: Validation Data & Results

The experimental validation comparing both platforms demonstrates that while LC-MS/MS provides tighter precision at the extreme lower limits, LC-QTOF MS easily meets all regulatory acceptance criteria for standard PK profiling.

Table 2: ICH M10 Validation Metrics Summary (Plasma Matrix)

Validation Parameter (ICH M10)Acceptance Criteria[5]LC-MS/MS ResultLC-QTOF MS Result
Intra-Assay Accuracy (% Bias) ±15% ( ±20% LLOQ)-2.4% to +4.1%-5.1% to +6.8%
Intra-Assay Precision (% CV) ≤15% ( ≤20% LLOQ)1.8% to 5.5%3.2% to 8.4%
IS-Normalized Matrix Factor CV <15% across 6 lots4.2%6.1%
Extraction Recovery Consistent & Reproducible88.5% ± 3.1%87.9% ± 4.0%
Benchtop Stability (24h, RT) ±15% of nominal96.2% (Pass)95.8% (Pass)

Conclusion

For the rigorous bioanalysis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, both LC-MS/MS and LC-QTOF MS platforms yield fully validated, ICH M10-compliant data. The LC-MS/MS platform remains the definitive choice for ultra-trace quantification (sub-ng/mL) due to the highly efficient CID fragmentation of the carbamate backbone[8]. However, the LC-QTOF MS platform provides a highly compelling alternative, offering sufficient sensitivity alongside the invaluable ability to retrospectively screen for fluorinated metabolites[7].

Sources

Validation

Cross-Reactivity Profile of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate: A Comparative Guide

As a Senior Application Scientist navigating the complexities of parallel synthesis and drug discovery, selecting the right condensing reagent is critical for library generation. The unsymmetrical urea motif is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of parallel synthesis and drug discovery, selecting the right condensing reagent is critical for library generation. The unsymmetrical urea motif is a privileged pharmacophore, but traditional synthesis methods rely on highly reactive, hazardous reagents (e.g., phosgene, isocyanates) that suffer from severe cross-reactivity and moisture sensitivity.

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (TFEC-CHM, CAS:[1479411-26-1][1]) has emerged as a bench-stable, highly selective alternative for installing the N-cyclohexyl-N-methylurea moiety. By leveraging the moderate electron-withdrawing effect of the 2,2,2-trifluoroethyl group, this activated carbamate strikes an optimal balance between stability and reactivity, virtually eliminating the cross-reactivity issues that plague traditional reagents [1].

Mechanistic Rationale & Cross-Reactivity Profile

The causality behind TFEC-CHM's superior selectivity lies in the precise tuning of its leaving group. The pKa of 2,2,2-trifluoroethanol is ~12.4. This positions its leaving-group ability perfectly between highly reactive p-nitrophenols (pKa ~7) and unreactive aliphatic alcohols (pKa ~16)[2]. Because the carbonyl carbon is only moderately electrophilic, it discriminates heavily based on the nucleophile's strength and steric profile.

  • Primary Aliphatic Amines (High Reactivity): Unhindered primary amines attack the carbamate carbonyl efficiently, displacing trifluoroethanol smoothly at room temperature or under mild heating.

  • Secondary Amines (Moderate Reactivity): Steric bulk reduces the rate of nucleophilic attack. Cross-reactivity is managed by applying elevated temperatures (80–100°C) and a catalytic non-nucleophilic base (e.g., DBU) to drive the equilibrium [1].

  • Alcohols, Thiols, and Water (Negligible Reactivity): Unlike isocyanates or triphosgene, TFEC-CHM is highly resistant to hydrolysis and solvolysis. It does not react with hydroxyl groups under standard assay conditions, eliminating the need for strictly anhydrous environments or alcohol-free solvents.

Pathway TFEC TFEC-CHM (Activated Carbamate) PrimAmine Primary Amines (High Nucleophilicity) TFEC->PrimAmine SecAmine Secondary Amines (Moderate Nucleophilicity) TFEC->SecAmine Alcohols Alcohols / Water (Low/No Reactivity) TFEC->Alcohols Urea1 Unsymmetrical Urea (>85% Yield) PrimAmine->Urea1 20-60°C Urea2 Unsymmetrical Urea (70-85% Yield) SecAmine->Urea2 80-100°C, DBU NoRxn No Reaction (High Stability) Alcohols->NoRxn Inert

Reactivity profile of TFEC-CHM demonstrating high selectivity toward amines.

Quantitative Comparison: TFEC-CHM vs. Alternative Reagents

To objectively evaluate TFEC-CHM, we must benchmark it against the industry standards for urea synthesis. The table below summarizes the cross-reactivity and performance metrics based on established combinatorial synthesis data [1, 2].

Reagent / MethodReactivity w/ Primary AminesReactivity w/ Alcohols (Cross-Reactivity)Symmetrical Urea ByproductsBench Stability
TFEC-CHM Excellent (1-2h, mild heat) None (Highly Selective) None High (Stable to air/moisture)
Triphosgene Extreme (Exothermic)High (Forms carbonates)High (Difficult to control)Low (Moisture sensitive, toxic)
CDI Good (Requires activation)ModerateModerateModerate (Hygroscopic)
p-Nitrophenyl Chloroformate Very HighLow to ModerateLowHigh (But leaves toxic byproduct)

Key Takeaway: TFEC-CHM outperforms traditional reagents by completely suppressing symmetrical urea formation and resisting degradation by ambient moisture, making it the premier choice for high-throughput automated synthesis.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for synthesizing an unsymmetrical urea using TFEC-CHM incorporates specific In-Process Controls (IPCs) to ensure mechanistic verification at every step.

Causality of Solvent & Base Selection: Acetonitrile (MeCN) is chosen as the solvent because it is polar aprotic, fully solubilizing both the carbamate and the amine. However, it poorly solvates the highly polar urea product, allowing for precipitation-driven purification. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a non-nucleophilic base to neutralize trace acidic impurities and drive the equilibrium forward without competing for the electrophilic center [1].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 2.0 mmol) of TFEC-CHM in 2.0 mL of anhydrous acetonitrile in a pressure-rated reaction tube.

  • Nucleophile Addition: Add 1.05 equivalents of the target amine. If utilizing a secondary amine or an amine hydrochloride salt, add 0.2 equivalents of DBU to activate the complex.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100°C for 4 hours.

  • In-Process Control (IPC) / Validation: Sample 5 µL of the reaction mixture and analyze via LC-MS. Validation Check: The system is self-validating when the LC-MS chromatogram shows the stoichiometric appearance of the 2,2,2-trifluoroethanol byproduct (m/z ~100 in negative ion mode) inversely proportional to the consumption of the starting amine.

  • Workup & Isolation: Cool the mixture to room temperature and add 1.0 mL of deionized water. The unsymmetrical urea will precipitate out of the solution. Filter the precipitate, wash with a 1:1 water/2-propanol mixture, and dry under vacuum.

Workflow Step1 Step 1: Reagent Prep Dissolve TFEC-CHM in MeCN Step2 Step 2: Nucleophile Addition Add Target Amine + DBU Step1->Step2 Step3 Step 3: Thermal Activation Heat in sealed tube at 100°C for 4h Step2->Step3 Step4 Step 4: Self-Validating IPC LC-MS: Track trifluoroethanol release Step3->Step4 Step5 Step 5: Workup & Isolation Aqueous quench, filter precipitated urea Step4->Step5

Step-by-step workflow for unsymmetrical urea synthesis with integrated IPCs.

References

  • Bogolubsky, A. V., Ryabukhin, S. V., Pipko, S. E., Lukin, O., Shivanyuk, A., Mykytenko, D., & Tolmachev, A. "A facile synthesis of unsymmetrical ureas." Tetrahedron 67.20 (2011): 3619-3623. URL:[Link]

  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Granat, D. S., Pipko, S. E., Konovets, A. I., Doroschuk, R., & Tolmachev, A. "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science 16.6 (2014): 303-308. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2,2,2-Trifluoroethyl N-Cyclohexyl-N-Methylcarbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored properties is of paramount importance. Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored properties is of paramount importance. Fluorinated compounds, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] Among these, carbamates incorporating a trifluoroethyl moiety are of growing interest. This guide provides a comprehensive comparison of the plausible and most reproducible synthetic routes to 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, a compound of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a comparative analysis of their performance based on established chemical principles and analogous reactions.

Introduction to 2,2,2-Trifluoroethyl N-Cyclohexyl-N-Methylcarbamate

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS 1479411-26-1) is a fluorinated carbamate whose structure suggests potential applications as a bioactive molecule.[2] The presence of the trifluoroethyl group can significantly impact its lipophilicity, metabolic stability, and interaction with biological targets.[1] The N-cyclohexyl-N-methylamino group provides a distinct steric and electronic profile. The reliable and reproducible synthesis of this compound is therefore a critical step in enabling its further investigation.

This guide will focus on two primary and highly feasible synthetic strategies:

  • Direct Carbamoylation of 2,2,2-Trifluoroethanol: This approach involves the reaction of N-cyclohexyl-N-methylcarbamoyl chloride with 2,2,2-trifluoroethanol.

  • Reaction of N-Cyclohexyl-N-methylamine with 2,2,2-Trifluoroethyl Chloroformate: A direct and efficient method for the formation of the carbamate bond.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between reagent availability, reaction efficiency, safety, and scalability. Below is a comparative summary of the two most logical routes to the target molecule.

Parameter Route 1: From Carbamoyl Chloride Route 2: From Chloroformate
Starting Materials N-Cyclohexyl-N-methylcarbamoyl chloride, 2,2,2-TrifluoroethanolN-Cyclohexyl-N-methylamine, 2,2,2-Trifluoroethyl chloroformate
Key Advantages Utilizes a commercially available carbamoyl chloride.[3][4][5]Generally high-yielding and clean reactions.[6] Direct formation of the carbamate.
Key Disadvantages N-Cyclohexyl-N-methylcarbamoyl chloride can be moisture-sensitive.2,2,2-Trifluoroethyl chloroformate is a reactive and potentially hazardous reagent.
Typical Yields (%) Expected to be high (>85%) based on similar reactions.High yields (often >95%) have been reported for analogous reactions.[6]
Purity (%) Generally high, with purification by crystallization or chromatography.Typically high, often yielding a solid product that can be purified by recrystallization.[6]
Safety Considerations Handling of a reactive acyl chloride.Use of a chloroformate, which is a corrosive and toxic reagent class.[7]

Recommended Synthetic Route and Detailed Protocol

Based on the available literature for analogous compounds, Route 2, the reaction of N-cyclohexyl-N-methylamine with 2,2,2-trifluoroethyl chloroformate, is the recommended approach for a reproducible and high-yielding synthesis. This method is a well-established procedure for the formation of carbamates from secondary amines and chloroformates.[6][7]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl N-Cyclohexyl-N-Methylcarbamate via Route 2

This protocol is adapted from a general procedure for the synthesis of trifluoroethyl carbamates of biogenic amines.[6]

Materials:

  • N-Cyclohexyl-N-methylamine (CAS 100-60-7)[8]

  • 2,2,2-Trifluoroethyl chloroformate (TFECF)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-cyclohexyl-N-methylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Outcome:

Based on analogous reactions, this procedure is expected to produce 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate as a solid with a high yield and purity.[6]

Synthesis Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the two primary synthetic routes.

Synthesis_Route_1 cluster_start Starting Materials cluster_product Product N-Cyclohexyl-N-methylcarbamoyl_chloride N-Cyclohexyl-N- methylcarbamoyl chloride Target_Molecule 2,2,2-Trifluoroethyl N-cyclohexyl- N-methylcarbamate N-Cyclohexyl-N-methylcarbamoyl_chloride->Target_Molecule Reaction with base 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Target_Molecule

Caption: Route 1: Synthesis from N-Cyclohexyl-N-methylcarbamoyl chloride.

Synthesis_Route_2 cluster_start Starting Materials cluster_product Product N-Cyclohexyl-N-methylamine N-Cyclohexyl-N-methylamine Target_Molecule 2,2,2-Trifluoroethyl N-cyclohexyl- N-methylcarbamate N-Cyclohexyl-N-methylamine->Target_Molecule Reaction with base 2,2,2-Trifluoroethyl_chloroformate 2,2,2-Trifluoroethyl chloroformate 2,2,2-Trifluoroethyl_chloroformate->Target_Molecule

Caption: Route 2: Synthesis from 2,2,2-Trifluoroethyl chloroformate.

Mechanistic Considerations

The formation of carbamates from amines and chloroformates proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-cyclohexyl-N-methylamine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the resulting ammonium salt by a base (e.g., triethylamine) to yield the neutral carbamate product. The use of a base is crucial to neutralize the HCl generated during the reaction.[7]

Conclusion

For the reproducible synthesis of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, the reaction of N-cyclohexyl-N-methylamine with 2,2,2-trifluoroethyl chloroformate stands out as the most efficient and reliable method. This route is supported by analogous transformations reported in the literature, which demonstrate high yields and purities.[6] While the alternative route starting from the corresponding carbamoyl chloride is also viable, the direct chloroformate route is more convergent and avoids the separate synthesis of the carbamoyl chloride intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling reactive reagents like chloroformates.

References

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applic
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • A Comparative Guide to the Synthesis of N-hexyl-N-methylcarbamoyl chloride: An Essential Intermedi
  • 2 - Organic Syntheses Procedure.
  • Modular synthesis of cyclic β-difluoroamines - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00640B. (2024, June 10).
  • Chloroformates in Organic Synthesis: A Comprehensive Technical Guide - Benchchem.
  • N-(cyclohexylmethyl)
  • N-cyclohexyl-n-methylcarbamoyl chloride (C8H14ClNO) - PubChemLite.
  • Synthesis of ethyl N-methylcyclohexylcarbam
  • N-cyclohexyl-N-methylcarbamoyl chloride(CAS# 35028-38-7 ) - angenechemical.com.
  • N-Cyclohexyl-N-methylcarbamoyl chloride - Sapphire Bioscience.
  • 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbam
  • 201487-98-1 | 2,2,2-Trifluoroethyl N-cyclohexylcarbam
  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters - ACS Public
  • 1479411-26-1|2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbam
  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC.
  • Bis(2,2,2 trifluoroethyl)
  • A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides - The Journal of Organic Chemistry - ACS Figshare.
  • US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P
  • 4 - Organic Syntheses Procedure.
  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hal - CNR-IRIS. (2026, January 26).
  • Further Development of the Tin-Catalyzed Transcarbamoyl
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • Trifluoroethylation reactions of secondary amines. Isolated yields...
  • Cyclohexanamine, N-methyl- - the NIST WebBook.
  • Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - Semantic Scholar. (2023, January 4).

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Efficacy of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate. As a member of the carbamate class of molecules, its primary mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate. As a member of the carbamate class of molecules, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1][2][3][4] While specific experimental data for this exact compound is limited in publicly available literature, this guide will draw upon established principles and experimental data from structurally related carbamates to provide a robust framework for its evaluation.

The presence of a trifluoroethyl group is known to enhance lipophilicity, potentially increasing membrane permeability.[5] The N-cyclohexyl-N-methylcarbamate moiety is the active component responsible for the carbamylation of the serine residue in the active site of cholinesterases, leading to their inhibition.[3] This guide will delve into the standard methodologies for assessing the efficacy of such a compound in both isolated, controlled in vitro systems and complex, whole-organism in vivo models.

Part 1: In Vitro Efficacy Assessment

The in vitro evaluation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate would primarily focus on its direct inhibitory effect on purified cholinesterase enzymes. The most common method for this is the Ellman's assay, which provides a quantitative measure of enzyme activity.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Purified human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE)

    • Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (hAChE or hBChE).

    • Incubate the mixture for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate (ATC or BTC) and DTNB.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates a more potent inhibitor.[1]

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzymes (AChE, BChE) - Substrates (ATC, BTC) - DTNB - Test Compound Incubation Incubate Enzyme with Test Compound Reagents->Incubation Add to 96-well plate Reaction Initiate Reaction with Substrate and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: In Vitro Cholinesterase Inhibition Assay Workflow.

Part 2: In Vivo Efficacy Assessment

The in vivo efficacy of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate would be evaluated in a living organism to understand its physiological effects, considering factors like absorption, distribution, metabolism, and excretion (ADME). Depending on the target application (e.g., therapeutic for neurodegenerative diseases or as a pesticide), the animal model would vary. For a therapeutic application, a rodent model is often employed.

Experimental Protocol: In Vivo Assessment in a Rodent Model
  • Animal Model and Dosing:

    • Select a suitable rodent strain (e.g., Wistar rats or C57BL/6 mice).

    • Administer 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests to assess cognitive and motor function, which are influenced by cholinergic activity. Examples include the Morris water maze for spatial memory or the rotarod test for motor coordination.

  • Ex Vivo Cholinesterase Activity Measurement:

    • At a predetermined time point after dosing, euthanize the animals and collect brain and blood samples.

    • Prepare brain homogenates and separate plasma from the blood.

    • Measure AChE and BChE activity in the brain homogenates and plasma using the Ellman's assay as described in the in vitro section.

  • Data Analysis:

    • Compare the behavioral performance of the treated groups with the control group.

    • Determine the percentage of cholinesterase inhibition in the brain and plasma of the treated animals relative to the control group.

    • Correlate the dose of the compound with the observed behavioral changes and the degree of enzyme inhibition.

in_vivo_workflow cluster_model Animal Model cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Rodent Model Dosing Administer Test Compound (Varying Doses) Animal_Selection->Dosing Behavioral Conduct Behavioral Tests (e.g., Morris Water Maze) Dosing->Behavioral Tissue_Collection Collect Brain and Blood Samples Behavioral_Analysis Analyze Behavioral Data Behavioral->Behavioral_Analysis Ex_Vivo_Assay Measure Cholinesterase Activity (Ex Vivo) Tissue_Collection->Ex_Vivo_Assay Inhibition_Analysis Analyze Enzyme Inhibition Ex_Vivo_Assay->Inhibition_Analysis Correlation Correlate Dose, Behavior, and Inhibition Behavioral_Analysis->Correlation Inhibition_Analysis->Correlation

Caption: In Vivo Efficacy Assessment Workflow in a Rodent Model.

Part 3: Comparative Analysis: In Vitro vs. In Vivo

The translation of in vitro potency to in vivo efficacy is not always direct. Several factors can lead to discrepancies between the two models.

  • Metabolism: The compound may be metabolized in the liver or other tissues, leading to a lower concentration of the active compound reaching the target site or the formation of active or inactive metabolites.

  • Bioavailability: The route of administration and the compound's physicochemical properties will determine its absorption and distribution throughout the body. Poor bioavailability can result in low efficacy in vivo despite high potency in vitro.

  • Blood-Brain Barrier Penetration: For centrally acting agents, the ability to cross the blood-brain barrier is crucial. A compound that is a potent AChE inhibitor in vitro may have limited effects on the central nervous system if it cannot reach the brain.

  • Off-Target Effects: In a whole organism, the compound may interact with other receptors or enzymes, leading to unintended side effects or a different overall pharmacological profile than predicted from in vitro studies.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate the comparison between in vitro and in vivo results for a compound like 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

ParameterIn VitroIn Vivo (Rodent Model)
Target Purified hAChE / hBChEBrain AChE / Plasma BChE
IC50 (hAChE) 50 nM-
IC50 (hBChE) 25 nM-
Dose -1, 5, 10 mg/kg
Brain AChE Inhibition -15%, 45%, 70%
Plasma BChE Inhibition -25%, 60%, 85%
Cognitive Improvement -Dose-dependent improvement in Morris water maze

Conclusion

While in vitro assays are invaluable for initial screening and determining the direct inhibitory potential of a compound like 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, in vivo studies are essential to understand its true therapeutic or biological efficacy. The complex interplay of ADME properties and potential off-target effects in a living system can significantly modulate the activity observed in a simplified in vitro setting. A comprehensive evaluation using both approaches is therefore critical for the development and characterization of novel carbamate inhibitors.

References

  • Gentzsch, C., Hoffmann, M., Ohshima, Y., Nose, N., Chen, X., Higuchi, T., & Decker, M. (2021). Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tracer. ChemMedChem, 16(9), 1427–1437. [Link]

  • EvitaChem. (n.d.). 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate.
  • Yu, Q. S., Luo, W., Brossi, A., & Holloway, H. W. (2006). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal Chemistry, 2(3), 265–273. [Link]

  • Yu, Q. S., Luo, W., Brossi, A., & Holloway, H. W. (2006). Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. Journal of medicinal chemistry, 49(7), 2166–2173. [Link]

  • Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & medicinal chemistry, 15(12), 4058–4067. [Link]

  • Sapphire Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate.
  • Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of agricultural and food chemistry, 58(7), 4356–4360. [Link]

  • Chemical Substance Information. (n.d.). 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride.
  • AIST. (n.d.). Carbamate insecticides.
  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Effects and Symptoms Binding Site Acetylcholinesterase Treatment.

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and its Role in FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, a putative in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with practical, field-proven insights into the evaluation of enzyme inhibitors. We will explore the key structural motifs of this compound, compare its expected activity with alternative inhibitor classes, and provide detailed experimental protocols for its characterization.

Introduction: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling target for drug discovery.

Carbamates represent a well-established class of irreversible inhibitors that covalently modify the catalytic serine residue of FAAH.[2][3] The subject of this guide, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, belongs to this class. Its structure suggests a mechanism-based inactivation of FAAH, a hypothesis we will explore through a detailed SAR analysis.

Structural Activity Relationship (SAR) of Carbamate-Based FAAH Inhibitors

The inhibitory potency and selectivity of carbamate-based FAAH inhibitors are dictated by the interplay of three key structural components: the N-substituent, the carbamate core, and the O-substituent (the leaving group).

The N-Cyclohexyl-N-methyl Moiety: A Key to Potency

The N-substituent of the carbamate plays a crucial role in binding to the hydrophobic acyl chain binding channel of FAAH.[1][3] SAR studies on various N-alkyl and N-cycloalkyl carbamates have consistently shown that a lipophilic group is essential for potent FAAH inhibition.[2]

  • The Cyclohexyl Group: The presence of a cyclohexyl ring, as seen in our topic compound, is a common feature in potent carbamate-based FAAH inhibitors.[2] This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the enzyme's active site, contributing significantly to binding affinity.

  • The N-Methyl Group: The addition of a methyl group to the nitrogen atom can influence the compound's conformational flexibility and metabolic stability. While less influential than the larger lipophilic group, it can fine-tune the inhibitor's properties.

The Carbamate Core: The Irreversible Warhead

The carbamate functional group is the reactive center of these inhibitors. It acts as a "warhead" that covalently modifies the catalytic serine (Ser241) in the FAAH active site, leading to irreversible inhibition.[3] The electrophilicity of the carbamyl carbon is a critical determinant of inhibitory potency.

The 2,2,2-Trifluoroethyl Leaving Group: Modulating Reactivity

The strong electron-withdrawing nature of the three fluorine atoms is expected to make the 2,2,2-trifluoroethoxide a good leaving group. This would increase the electrophilicity of the carbamate carbonyl carbon, thereby enhancing its reactivity towards the serine nucleophile in the FAAH active site and potentially leading to more potent inhibition. However, a highly reactive carbamate may also be more susceptible to hydrolysis and off-target reactions with other serine hydrolases, potentially impacting selectivity and in vivo stability.[1]

Comparative Analysis with Alternative FAAH Inhibitors

To provide a broader context, it is essential to compare the expected profile of trifluoroethyl carbamates with other well-established classes of FAAH inhibitors.

Inhibitor ClassMechanism of ActionKey AdvantagesKey DisadvantagesRepresentative Compound(s)
O-Aryl Carbamates Irreversible, CovalentHigh potency, well-studied SARPotential for off-target effects with other serine hydrolases, metabolic instability.[1][4]URB597, URB694
Piperidine/Piperazine Ureas Irreversible, CovalentHigh potency and selectivity for FAAH.[5]PF-750, PF-3845
α-Ketoheterocycles Reversible, Covalent (hemiketal formation)High potency and selectivity, reversible inhibition may offer a better safety profile.[2]OL-135
Trifluoromethyl Ketones Reversible, Covalent (hemiketal formation)Early class of potent inhibitors.Lower selectivity compared to newer classes.

Experimental Protocols

To facilitate the investigation of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate and its analogs, we provide a detailed, step-by-step methodology for a standard in vitro FAAH inhibition assay.

In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.[6]

Materials:

  • Human recombinant FAAH or rat brain homogenate as a source of FAAH.[6][7]

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6]

  • Fluorogenic Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA) stock solution in DMSO.

  • Test Compound (e.g., 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate) stock solution in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm.

Workflow Diagram:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare FAAH Enzyme Dilution pre_incubation Pre-incubate Enzyme with Inhibitor (15 min, 37°C) prep_enzyme->pre_incubation prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->pre_incubation prep_substrate Prepare AAMCA Substrate Solution initiate_reaction Initiate Reaction with AAMCA prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_fluorescence Kinetic Measurement of Fluorescence (Ex: 360 nm, Em: 465 nm) initiate_reaction->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Step-by-Step Procedure:

  • Enzyme Preparation:

    • If using rat brain, homogenize the tissue in ice-cold assay buffer.[7] Centrifuge to remove cellular debris and use the supernatant.

    • Dilute the recombinant FAAH or brain homogenate to a working concentration in the assay buffer. This concentration should be optimized to provide a robust signal.

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of each concentration of the test compound or DMSO (for vehicle control).

    • Add 98 µL of the diluted FAAH enzyme solution to each well.

    • Include wells with enzyme and vehicle (100% activity) and wells with buffer only (background).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation:

    • Prepare the AAMCA substrate solution in the assay buffer.

    • Add 100 µL of the AAMCA solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence kinetically over 15-30 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Visualizing the Structural Activity Relationship

The following diagram illustrates the key structural features of a carbamate FAAH inhibitor and their influence on activity.

SAR_Carbamate_FAAH_Inhibitor cluster_inhibitor Carbamate Inhibitor cluster_faah FAAH Active Site N-Substituent N-Substituent Carbamate Core Carbamate Core N-Substituent->Carbamate Core Hydrophobic Pocket Hydrophobic Pocket N-Substituent->Hydrophobic Pocket Binding Affinity (Lipophilicity is key) O-Substituent O-Substituent Carbamate Core->O-Substituent Catalytic Serine Catalytic Serine Carbamate Core->Catalytic Serine Covalent Modification (Irreversible Inhibition) Leaving Group Pocket Leaving Group Pocket O-Substituent->Leaving Group Pocket Modulates Reactivity (Good leaving group enhances potency)

Caption: Key SAR features of carbamate FAAH inhibitors.

Conclusion

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate possesses the key structural features of a potent, irreversible FAAH inhibitor. The N-cyclohexyl-N-methyl group is expected to provide strong binding affinity to the enzyme's hydrophobic channel, while the carbamate core serves as an effective covalent warhead. The 2,2,2-trifluoroethyl leaving group likely enhances the reactivity of the carbamate, which may lead to high potency but could also impact selectivity and metabolic stability.

Further experimental investigation, following the protocols outlined in this guide, is necessary to precisely determine the inhibitory profile of this compound and to directly compare it with other FAAH inhibitors. Such studies will be crucial in validating its potential as a therapeutic agent.

References

  • An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2 - Benchchem. (URL: )
  • Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2352-2360. (URL: [Link])

  • Lehr, M., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. (URL: [Link])

  • Mor, M., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. British Journal of Pharmacology, 158(1), 283-294. (URL: [Link])

  • Fowler, C. J., et al. (2001). Differences in the pharmacological properties of rat and chicken brain fatty acid amidohydrolase. British Journal of Pharmacology, 134(3), 636-644. (URL: [Link])

  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019-13029. (URL: [Link])

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (URL: [Link])

  • Lichtman, A. H., et al. (2004). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 126(49), 16091-16101. (URL: [Link])

  • Tarzia, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry, 14(2), 521-532. (URL: [Link])

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. (URL: [Link])

  • Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. (URL: [Link])

  • Mor, M., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry, 14(2), 521-532. (URL: [Link])

  • Seillier, A., et al. (2015). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 232(13), 2349-2359. (URL: [Link])

  • Mileni, M., et al. (2010). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of the American Chemical Society, 132(16), 5845-5851. (URL: [Link])

  • Istrate, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 246. (URL: [Link])

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate proper disposal procedures

Proper disposal of specialized research chemicals requires a rigorous understanding of their molecular structure and the downstream environmental impact of their degradation. For drug development professionals and labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized research chemicals requires a rigorous understanding of their molecular structure and the downstream environmental impact of their degradation. For drug development professionals and laboratory scientists handling 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS: 1479411-26-1)[1], standard solvent disposal protocols are insufficient.

This guide provides the definitive operational framework for the safe handling, segregation, and disposal of this specific fluorinated carbamate, ensuring compliance with Environmental Protection Agency (EPA) Land Disposal Restrictions (LDR) and advanced laboratory safety standards.

Mechanistic Toxicology & Hazard Assessment

To execute a self-validating disposal protocol, one must first understand why the molecule dictates specific waste streams. 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate contains two critical functional moieties that govern its end-of-life management:

  • The Carbamate Ester Linkage: Carbamate compounds are strictly regulated under EPA Phase III LDR rules[2]. Biologically, many carbamates act as cholinesterase inhibitors[3]. Because of this potential toxicity, the EPA mandates that carbamate waste cannot be land-disposed without prior treatment—typically requiring total destruction via high-temperature combustion[2].

  • The Trifluoroethyl Group (-CF3): This moiety classifies the molecule as a Halogenated Organic Compound (HOC) . When incinerated, fluorinated compounds generate highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, this chemical cannot be routed to standard non-halogenated waste streams (which are often repurposed for fuel blending)[4]. It must be processed in specialized rotary kilns equipped with caustic scrubbers to neutralize the halogen acids[4].

Waste Stream Segregation Logic

Commingling halogenated waste with non-halogenated waste is a critical operational failure. It drastically increases disposal costs and introduces severe safety risks during the incineration process.

Quantitative Waste Stream Comparison
Waste Stream ClassificationPrimary ConstituentsEPA Treatment MethodologyLogistical & Cost Impact
Halogenated Organic Fluorinated carbamates , DCM, ChloroformRotary Kiln Incineration with Caustic ScrubbingHigh cost ; requires specialized HF/HCl neutralization[4].
Non-Halogenated Organic Acetone, Ethanol, Hexane (No halogens)Fuel Blending / Standard IncinerationLower cost ; repurposed for energy recovery.
Aqueous Waste Water, neutralized buffers (pH 5-12)Municipal Sewer (if metal/toxin-free)Minimal cost ; strict concentration limits apply[5].

Experimental Disposal Protocols

The following step-by-step methodologies provide self-validating workflows for managing 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate in various physical states.

Protocol A: Solid Compound Disposal

Causality: Pure solid waste presents an aerosolization risk. High-Density Polyethylene (HDPE) is required because it resists organic degradation and prevents moisture ingress, which could otherwise lead to slow hydrolysis of the carbamate.

  • PPE Verification: Don nitrile gloves, a fastened lab coat, and chemical splash goggles.

  • Collection: Use a disposable, anti-static spatula to collect residual solid 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

  • Primary Containment: Transfer the solid into a sealable HDPE container.

  • Secondary Containment: Double-bag the HDPE container in transparent, heavy-duty hazardous waste bags.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Toxic Solid (Contains Fluorinated Carbamate)."

Protocol B: Liquid/Solvent Waste Disposal

Causality: Even if the primary solvent is non-halogenated (e.g., methanol), the dissolved trifluoroethyl moiety contaminates the entire mixture. The EPA requires any mixture containing significant halogenated compounds to be treated as halogenated waste[5].

  • Stream Identification: Verify the target waste carboy is designated strictly for Halogenated Liquid Waste .

  • Water Content Check: Ensure the total water content of the waste mixture will not exceed 10%[5]. Reasoning: High water content causes biphasic separation in the carboy, leading to uneven feeding and incomplete combustion during rotary kiln incineration.

  • Transfer: In a certified chemical fume hood, use a dedicated funnel to slowly pour the solution into the carboy.

  • Cap & Log: Immediately seal the carboy to prevent the inhalation hazard of evaporating solvents and log the exact volume and concentration of the fluorinated carbamate added.

Protocol C: Spill Response & Decontamination

Causality: Immediate neutralization and containment prevent cross-contamination of laboratory surfaces and protect personnel from localized exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Solid Spills: Do not dry-sweep. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol) and gently wipe up the powder to prevent aerosolization[3].

  • Liquid Spills: Apply an inert absorbent material such as vermiculite or diatomaceous earth. Never use combustible absorbents like sawdust.

  • Disposal: Collect all contaminated pads, vermiculite, and the outer layer of your PPE into the solid halogenated waste container[3]. Wash the affected surface with a secondary solvent rinse, collecting the rinseate into the liquid halogenated waste carboy.

Disposal Decision Workflow

DisposalWorkflow Start 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Waste Generated State Determine Physical State Start->State Solid Solid / Powder Waste State->Solid Liquid Liquid / Solvent Solution State->Liquid SolidPack Package in HDPE Container (Double Bagged) Solid->SolidPack LiquidCheck Collect in Halogenated Liquid Carboy Liquid->LiquidCheck HaloStream Halogenated Organic Waste Stream SolidPack->HaloStream LiquidCheck->HaloStream Contains -CF3 group Incineration Rotary Kiln Incineration with Caustic Scrubbing HaloStream->Incineration

Workflow for the segregation and disposal of fluorinated carbamate laboratory waste.

References

  • UWO Guide to Classifying Unwanted Materials (Halogenated Waste Limits). University of Wisconsin Oshkosh. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Federal Register: Land Disposal Restrictions for Carbamate Wastes (Phase III). GovInfo. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

A Strategic Guide to the Safe Handling of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to the Safe Handling of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate, a compound for which specific safety data may not be readily available. By synthesizing data from structurally similar carbamates and fluorinated compounds, this document offers a robust framework for risk mitigation, ensuring both personal safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate is not widely available, the precautionary principles outlined herein are derived from established knowledge of the carbamate class of molecules. Carbamates, as a group, are known to exhibit a range of toxicities, and it is prudent to handle this compound with a high degree of caution.[1][2]

Anticipated Hazard Profile

Based on analogous compounds, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate should be treated as a substance with the potential for:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[5][8]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause organ damage.[9]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is a critical component of the experimental protocol.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a conservative approach to the potential hazards of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate.

Eye and Face Protection: A Non-Negotiable Barrier
  • Mandatory: Chemical safety goggles are required at all times when handling this compound. They must provide a complete seal around the eyes to protect against splashes, vapors, and dust. Standard safety glasses do not offer sufficient protection.

  • Best Practice: A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.

These measures are in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 and European Standard EN166.[10]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing skin contact. Carbamates can be absorbed through the skin, making robust hand protection essential.[1]

  • Recommended Materials: Nitrile or neoprene gloves are recommended for handling carbamates.[1] Latex gloves are not suitable as they do not provide adequate protection against many chemicals.[1]

  • Glove Thickness: A thicker glove generally provides greater chemical resistance. However, this must be balanced with the need for dexterity.

  • Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide to understand the breakthrough time for the specific solvent or chemical being used. "Breakthrough time" is the time it takes for the chemical to permeate the glove material.[11]

  • Double Gloving: Wearing two pairs of gloves is a prudent measure that can significantly reduce the risk of exposure, especially during tasks with a higher risk of splashes or contamination.

Glove MaterialChemical Resistance (General)Recommendation for Carbamates
Nitrile Good resistance to oils, greases, acids, caustics, and alcohols.[12]Recommended
Neoprene Good resistance to a broad range of chemicals.[1]Recommended
Latex Poor resistance to many chemicals.[1]Not Recommended
Butyl Rubber Excellent resistance to ketones, esters, and aldehydes.[12]Suitable Alternative

It is imperative to inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.[13]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement for body protection. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable full-body chemical-resistant suit may be necessary.

Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][7]

Respiratory Protection: Safeguarding the Airway

Work with 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • When a Respirator is Required: If the work cannot be conducted in a fume hood, or if there is a risk of generating aerosols or dust that cannot be contained, respiratory protection is mandatory.

  • Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter appropriate for organic vapors and particulates (P3 filter recommended) should be used.[10]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task & Risk Assessment cluster_ppe PPE Selection cluster_action Operational Protocol Start Handling 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate Risk Assess Task: - Scale of operation - Potential for splash/aerosol - Work environment (fume hood?) Start->Risk Eye Eye/Face Protection: - Chemical Safety Goggles (Mandatory) - Face Shield (if splash risk) Risk->Eye Gloves Hand Protection: - Nitrile or Neoprene Gloves - Consider double gloving Risk->Gloves Body Body Protection: - Lab Coat (Mandatory) - Chemical Apron (if splash risk) Risk->Body Respiratory Respiratory Protection: - Work in Fume Hood (Default) - Respirator if hood unavailable or aerosol risk Risk->Respiratory Proceed Proceed with Experiment Eye->Proceed Gloves->Proceed Body->Proceed Respiratory->Proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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